Product packaging for Cyclohexaneacetic acid(Cat. No.:CAS No. 5292-21-7)

Cyclohexaneacetic acid

Cat. No.: B165959
CAS No.: 5292-21-7
M. Wt: 142.20 g/mol
InChI Key: LJOODBDWMQKMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexylacetic acid is a monocarboxylic acid consisting of cyclohexane carrying a carboxymethyl substituent. It is functionally related to an acetic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B165959 Cyclohexaneacetic acid CAS No. 5292-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOODBDWMQKMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063762
Record name Cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless crystalline mass or white crystals; sharp acetic odour
Record name Cyclohexaneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cyclohexaneacetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Cyclohexaneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexaneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cyclohexaneacetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.009
Record name Cyclohexaneacetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5292-21-7
Record name Cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5292-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXYLACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexaneacetic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43K3TO0HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclohexaneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name Cyclohexaneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclohexaneacetic acid, also known as cyclohexylacetic acid, is a monocarboxylic acid characterized by a cyclohexane ring attached to a carboxymethyl group.[1][2] Its chemical formula is C8H14O2.[1] This compound serves as a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, complete with experimental protocols and logical workflows, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

A clear identification of a chemical substance is paramount for scientific research and application. The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name2-cyclohexylacetic acid[1]
CAS Number5292-21-7[1]
Molecular FormulaC8H14O2[1][2]
Molecular Weight142.20 g/mol [1]
InChIInChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)[1]
InChIKeyLJOODBDWMQKMFB-UHFFFAOYSA-N[1]
Canonical SMILESC1CCC(CC1)CC(=O)O[1]
SynonymsCyclohexylacetic acid, Cyclohexylethanoic acid, Hexahydrophenylacetic acid[1]
Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and role in chemical reactions. These properties have been determined through various experimental and computational methods.

PropertyValueConditionsReference
Physical State Solid, Colourless crystalline mass or white crystalsAmbient[1][2]
Odor Sharp, acetic, fatty, cheesy, musty-[1][2][3]
Melting Point 28-33 °C-[1][2][3][4][5]
Boiling Point 242-244 °C760 mmHg[1][2][3]
116-117 °C4.00 mm Hg[3]
Density 1.001-1.009 g/cm³25 °C[1][2][3][4]
Solubility 2.88 mg/mL (Slightly soluble)in Water at 25 °C[1]
Solublein Alcohol[3]
pKa (Strongest Acidic) 4.94-
LogP (Octanol/Water Partition Coefficient) 2.850-[1][3]
Refractive Index 1.459-1.46720 °C[1][2][3]
Vapor Pressure 0.029 mmHg25 °C[3]
Flash Point 110 °C (230 °F)Closed Cup[3]
Polar Surface Area 37.3 Ų-

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific data. The following sections outline the protocols for determining key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard technique for this determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range is typically narrow.

MeltingPoint_Workflow A Sample Preparation: Pack dry sample into capillary tube B Apparatus Setup: Place tube in melting point apparatus A->B Insert C Heating: Heat slowly near expected melting point B->C Start D Observation & Recording: Record temperature range from first liquid drop to complete melting C->D Observe E Result: Melting Point Range D->E Determine

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container, such as a glass vial.[6]

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE syringe filter).[6]

  • Quantification of Solute: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.[6]

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[6]

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add excess this compound to solvent B Seal container and agitate at constant temperature (24-72h) A->B C Centrifuge the solution B->C Equilibrium Reached D Filter the supernatant C->D E Analyze filtrate concentration via HPLC D->E F Result: Equilibrium Solubility E->F Quantify

Workflow for Solubility Determination.
pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a weak acid like this compound.[7][8][9]

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically water or a water-alcohol mixture. A standardized solution of a strong base (e.g., NaOH) is prepared as the titrant.[10]

  • Apparatus Setup: A pH meter with a combination electrode is calibrated using standard buffer solutions.[9] The electrode is then immersed in the weak acid solution, which is placed on a magnetic stirrer. The burette is filled with the standardized strong base solution.[10]

  • Titration: The strong base is added to the weak acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.[7]

  • Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve.

  • pKa Determination: The equivalence point is identified as the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is then determined. The pH at this half-equivalence point is equal to the pKa of the weak acid.[7] This is based on the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.[7][9]

pKa_Workflow A Prepare standardized solutions of acid and base B Calibrate pH meter and set up titration apparatus A->B C Titrate: Add base in increments, recording pH after each addition B->C D Plot pH vs. Volume of titrant to create titration curve C->D E Identify equivalence point (steepest slope) D->E F Determine volume at half-equivalence point E->F G Find pH at the half-equivalence point on the curve F->G H Result: pH = pKa G->H

Workflow for pKa Determination by Titration.

Chemical Reactivity and Stability

  • Acidity: As a carboxylic acid, this compound is a weak acid. Its pKa of approximately 4.94 indicates its ability to donate a proton in solution. It will react with bases to form the corresponding carboxylate salt.

  • Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters.

  • Amidation: It can be converted to an amide through reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride).

  • Stability: The compound is stable under normal storage conditions. It should be stored in a dry, well-ventilated place.[11][12]

Spectroscopic Data

Spectroscopic data is available for this compound, which is crucial for its structural elucidation and identification. Public databases like the NIST WebBook and PubChem provide access to its Infrared (IR) spectrum and Mass Spectrum (electron ionization).[1][13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. In case of contact with skin or eyes, rinse cautiously with water for several minutes.

This guide provides a foundational understanding of the physical and chemical properties of this compound, offering valuable data and procedural insights for the scientific community.

References

An In-depth Technical Guide to the Synthesis of Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Cyclohexaneacetic acid, a valuable building block in the pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data, and visual representations of each pathway are presented to facilitate understanding and replication in a laboratory setting.

Synthesis from Cyclohexanone and Cyanoacetic Acid

This pathway is a well-established, multi-step synthesis commencing with the Knoevenagel condensation of cyclohexanone and cyanoacetic acid. The resulting intermediate undergoes decarboxylation, followed by hydrolysis and catalytic hydrogenation to yield the final product.

Pathway Overview

G cluster_0 Knoevenagel Condensation cluster_1 Decarboxylation cluster_2 Hydrolysis cluster_3 Catalytic Hydrogenation A Cyclohexanone C Cyclohexylidenecyanoacetic Acid A->C + NH4OAc, Benzene Reflux B Cyanoacetic Acid B->C + NH4OAc, Benzene Reflux D 1-Cyclohexenylacetonitrile C->D Heat, 165-175 °C Reduced Pressure E 1-Cyclohexenylacetic Acid D->E Acid Hydrolysis (e.g., HCl) Heat F This compound E->F H2, Catalyst (e.g., Pd/C)

Caption: Synthesis of this compound from Cyclohexanone.

Experimental Protocols

Step 1: Synthesis of Cyclohexylidenecyanoacetic Acid [1][2]

  • Procedure: In a 500-mL round-bottomed flask equipped with a Dean and Stark apparatus and a reflux condenser, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene.[2]

  • The mixture is heated in an oil bath at 160–165 °C to maintain a vigorous reflux.[1]

  • Water is collected in the Dean and Stark trap over the course of 2 hours, after which the mixture is refluxed for an additional hour.[1]

  • The benzene solution is then diluted with 100 mL of hot benzene and transferred to a separatory funnel. After cooling, 200 mL of ether is added, and the solution is washed twice with 50-mL portions of cold water.[1]

  • The organic layer is concentrated under reduced pressure, and the crude product is purified by crystallization from benzene.

Step 2: Synthesis of 1-Cyclohexenylacetonitrile [1][2]

  • Procedure: The benzene solution containing cyclohexylidenecyanoacetic acid is concentrated under reduced pressure.

  • The residue is heated in an oil bath to 165–175 °C under reduced pressure (35–45 mm).[1]

  • The crude 1-cyclohexenylacetonitrile distills at 100–120 °C.[1]

  • The distillate is diluted with ether, washed with 5% sodium carbonate solution and then with water, and dried over anhydrous sodium sulfate.

  • The product is purified by vacuum distillation.

Step 3: Hydrolysis of 1-Cyclohexenylacetonitrile to 1-Cyclohexenylacetic Acid [3]

  • Procedure: 1-Cyclohexenylacetonitrile is placed in a reactor with hydrochloric acid (molar ratio of 1:4).

  • The mixture is heated to 110 °C and stirred for 5 hours to effect hydrolysis.[3]

  • The resulting 1-cyclohexenylacetic acid is isolated by rectification.

Step 4: Catalytic Hydrogenation of 1-Cyclohexenylacetic Acid to this compound

  • Procedure: 1-Cyclohexenylacetic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature and moderate pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound.

Quantitative Data
StepProductYield (%)Melting Point (°C)Boiling Point (°C/mmHg)
1. Knoevenagel CondensationCyclohexylidenecyanoacetic Acid65–76110–110.5-
2. Decarboxylation1-Cyclohexenylacetonitrile76–91-74–75/4
3. Hydrolysis1-Cyclohexenylacetic AcidHigh--
4. Catalytic HydrogenationThis compoundHigh--

Catalytic Hydrogenation of Phenylacetic Acid

This method provides a direct route to this compound through the reduction of the aromatic ring of phenylacetic acid. This process typically requires a noble metal catalyst and is carried out under hydrogen pressure.

Pathway Overview

G A Phenylacetic Acid B This compound A->B H2, Catalyst (e.g., Rh/Al2O3) Solvent, Heat, Pressure

Caption: Synthesis of this compound via Hydrogenation.

Experimental Protocol
  • General Procedure: Phenylacetic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. A rhodium on alumina (Rh/Al2O3) catalyst is added to the solution. The mixture is then placed in a high-pressure autoclave and subjected to hydrogenation at elevated temperature and pressure. The specific conditions can vary depending on the catalyst and equipment used. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound. Vapour phase hydrogenation of aniline over rhodium on alumina has been reported, suggesting the catalyst's utility in reducing aromatic rings.[4]

Quantitative Data
Starting MaterialProductCatalystSolventTemperature (°C)Pressure (atm)Yield (%)
Phenylacetic AcidThis compoundRh/Al2O3Ethanol50-10050-100>90

Note: The quantitative data presented here are representative and may vary based on specific experimental conditions.

Arndt-Eistert Homologation of Cyclohexanecarboxylic Acid

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This pathway involves the conversion of cyclohexanecarboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (water) yields this compound.[5][6]

Pathway Overview

G A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B + SOCl2 or (COCl)2 C 1-Diazo-1-cyclohexylethanone B->C + CH2N2 D Cyclohexylketene C->D Wolff Rearrangement (Ag2O, heat, or light) E This compound D->E + H2O

Caption: Arndt-Eistert Homologation for this compound.

Experimental Protocol

Step 1: Formation of Cyclohexanecarbonyl Chloride

  • Procedure: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane or neat.

Step 2: Formation of the Diazoketone

  • Procedure: The crude cyclohexanecarbonyl chloride is dissolved in an inert solvent (e.g., diethyl ether) and slowly added to a solution of diazomethane in ether at 0 °C. The reaction mixture is stirred until the evolution of nitrogen ceases.

Step 3: Wolff Rearrangement and Hydrolysis

  • Procedure: A suspension of silver oxide (Ag₂O) in water is added to the diazoketone solution. The mixture is then heated, or irradiated with UV light, to induce the Wolff rearrangement. The resulting ketene intermediate is trapped by water to form this compound. The product is then extracted and purified.

Quantitative Data
StepIntermediate/ProductReagentsTypical Yield (%)
1. Acid Chloride FormationCyclohexanecarbonyl ChlorideSOCl₂ or (COCl)₂High
2. Diazoketone Formation1-Diazo-1-cyclohexylethanoneCH₂N₂Good
3. Wolff RearrangementThis compoundAg₂O, H₂O, heat/light50-80

Willgerodt-Kindler Reaction of Cyclohexyl Methyl Ketone

The Willgerodt-Kindler reaction allows for the conversion of an alkyl aryl ketone to a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. While typically applied to aromatic ketones, this reaction can be adapted for aliphatic systems like cyclohexyl methyl ketone.[7]

Pathway Overview

G A Cyclohexyl Methyl Ketone B This compound Thioamide A->B + Sulfur, Morpholine Heat C This compound B->C Acid or Base Hydrolysis

Caption: Willgerodt-Kindler Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Cyclohexyl Methyl Ketone [8]

  • Procedure: Cyclohexyl methyl ketone can be prepared by the reaction of cyclohexanecarboxylic acid with methyllithium.[8]

Step 2: Willgerodt-Kindler Reaction [9][10]

  • Procedure: A mixture of cyclohexyl methyl ketone, sulfur, and a secondary amine (e.g., morpholine) is heated. The reaction produces the corresponding thioamide of this compound.[9][10]

Step 3: Hydrolysis

  • Procedure: The crude thioamide is then subjected to acidic or basic hydrolysis to yield this compound.

Quantitative Data
StepProductReagentsTypical Yield (%)
1. Willgerodt-Kindler ReactionThis compound ThioamideSulfur, MorpholineModerate to Good
2. HydrolysisThis compoundAcid or BaseHigh

This guide outlines the most prominent and practical synthetic routes to this compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. Researchers are encouraged to consult the cited literature for more specific details and safety precautions before undertaking any of the described procedures.

References

Is Cyclohexaneacetic acid a naturally occurring compound?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the evidence for the natural occurrence, biosynthesis, and detection of Cyclohexaneacetic acid.

Executive Summary

Evidence for Natural Occurrence

The primary evidence for this compound's status as a natural compound stems from its inclusion in reputable biochemical databases. The Human Metabolome Database (HMDB) and FooDB classify this compound as both an "endogenous" metabolite and an "exogenous" compound found in food.

Table 1: Database Entries for this compound

DatabaseIdentifierClassificationSource Information
HMDB HMDB0031403Endogenous; ExogenousFood
FooDB FDB003477-Food
PubChem CID 21363Flavoring AgentUsed as a flavoring agent or adjuvant in food.

The designation as a flavoring agent by regulatory bodies often implies that a compound is either derived from natural sources or is "nature-identical," meaning it is chemically indistinguishable from its natural counterpart.

While specific food sources are not extensively detailed in the current literature, the compound's organoleptic properties, described as having acetic, caramel, and cheese-like notes, suggest its likely presence in fermented foods and fruits.

Potential Biosynthesis

The precise biosynthetic pathway for this compound has not been fully elucidated in the scientific literature. However, based on the metabolism of structurally similar compounds in microorganisms and plants, a plausible pathway can be hypothesized. The shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the synthesis of aromatic amino acids and other cyclic molecules, is a likely origin.

Biosynthesis_Pathway Shikimate Pathway Shikimate Pathway Chorismate Chorismate Shikimate Pathway->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Phenylacetic Acid Phenylacetic Acid Phenylpyruvate->Phenylacetic Acid Decarboxylation This compound This compound Phenylacetic Acid->this compound Ring Hydrogenation

Figure 1. Hypothetical Biosynthetic Pathway. A simplified diagram illustrating a potential route to this compound from the shikimate pathway. The final hydrogenation step is speculative.

This hypothetical pathway involves the conversion of chorismate, a key intermediate of the shikimate pathway, to phenylpyruvate and subsequently to phenylacetic acid. The final step would involve the hydrogenation of the aromatic ring of phenylacetic acid to yield this compound. While the degradation of cyclohexane derivatives by microorganisms is documented, the specific enzymes responsible for this proposed biosynthetic hydrogenation in plants or fungi are yet to be identified.

Microbial Degradation

The presence of this compound in the environment is further supported by the existence of microorganisms capable of utilizing it as a carbon source. Studies have identified several bacterial genera, including Cupriavidus, Rhodococcus, and Dietzia, that can degrade this compound. This microbial degradation pathway suggests an environmental presence of this compound, likely originating from natural sources.

Degradation_Workflow cluster_soil Soil Environment This compound This compound Degrading Bacteria Cupriavidus sp. Rhodococcus sp. Dietzia sp. Metabolites Metabolites

Figure 2. Microbial Degradation Workflow. A representation of the role of soil bacteria in the degradation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Isolation and Identification

  • Extraction:

    • Homogenize the biological material (e.g., plant tissue, microbial culture).

    • Perform a solvent extraction using a polar solvent such as methanol or ethanol, suitable for extracting organic acids.

    • For plant material, a preliminary defatting step with a non-polar solvent like hexane may be necessary.

    • The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous phase at different pH values to separate acidic compounds.

  • Chromatographic Separation:

    • The acidic fraction is subjected to column chromatography over silica gel or a similar stationary phase.

    • Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (with a small amount of acid, such as formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Structure Elucidation:

    • The purified compound is identified using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

      • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxyl group).

Experimental_Workflow Natural Source Natural Source Extraction Extraction Natural Source->Extraction Chromatography Chromatography Extraction->Chromatography Purification (HPLC) Purification (HPLC) Chromatography->Purification (HPLC) Structure Elucidation MS, NMR, IR Purification (HPLC)->Structure Elucidation Identification This compound Structure Elucidation->Identification

Figure 3. General Experimental Workflow. A flowchart outlining the typical steps for the isolation and identification of a natural product like this compound.

Conclusion

The Biological Activity of Cyclohexaneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexaneacetic acid, a monocarboxylic acid with a simple cycloalkane structure, has been primarily utilized in the flavor and fragrance industry. However, the biological activities of its derivatives, particularly in the realms of anti-inflammatory and antimicrobial action, suggest that the core molecule may possess untapped therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities related to this compound and its derivatives, details relevant experimental protocols for assessing these activities, and proposes potential signaling pathways that may be involved. Due to a notable lack of extensive research on this compound itself, this guide draws inferences from studies on its structurally related compounds to provide a foundational understanding for future research and drug development endeavors.

Introduction

This compound (also known as cyclohexylacetic acid) is an organic compound with the chemical formula C₈H₁₄O₂.[1] Its structure consists of a cyclohexane ring bonded to an acetic acid moiety. While its primary commercial application has been as a flavoring agent in the food industry, there is growing interest in the pharmacological properties of cyclohexane-containing compounds.[1] This interest is largely fueled by the diverse biological activities exhibited by various derivatives of this compound and other cyclohexane-based molecules, which include anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

This guide aims to:

  • Summarize the current, albeit limited, state of knowledge regarding the biological activity of this compound.

  • Present quantitative data where available.

  • Provide detailed experimental protocols for the evaluation of potential anti-inflammatory and antimicrobial properties.

  • Propose potential signaling pathways that may be modulated by this compound, based on the activities of its derivatives and established mechanisms of inflammation and microbial action.

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. The primary data point found is related to its acute toxicity.

Table 1: Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDoseReference
LD50IntravenousMouse178 mg/kg[4]

LD50: Lethal dose at which 50% of the test subjects die.

The lack of extensive quantitative data, such as IC50 or EC50 values for specific biological targets, underscores the need for further research into the pharmacological profile of this compound.

Potential Biological Activities and Mechanisms of Action

While direct evidence for the biological activities of this compound is limited, studies on its derivatives suggest potential therapeutic areas.

Anti-inflammatory Activity

Derivatives of cyclohexane have been shown to possess anti-inflammatory properties.[2] A plausible mechanism for such activity could involve the modulation of key inflammatory pathways. One of the central pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[5]

The NF-κB signaling cascade is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[6] It is hypothesized that this compound or its active metabolites could interfere with this pathway.

G cluster_0 NF-κB/IκB Complex LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p Active NF-κB IkB->NFkB_p releases Nucleus Nucleus NFkB_p->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes induces CAA This compound (Hypothesized) CAA->IKK Inhibits (potential)

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Various cyclohexane derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7] The mechanism of action for such compounds can vary, but a common target is the disruption of the microbial cell membrane or essential cellular processes.

Similar to other organic acids, this compound may exert antimicrobial effects by disrupting the integrity of the bacterial cell wall or membrane, leading to leakage of intracellular components and ultimately cell death.[8]

G cluster_bacteria CAA This compound Membrane Cell Wall/ Membrane CAA->Membrane Interacts with Bacteria Bacterial Cell Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocols

To investigate the potential biological activities of this compound, standardized in vitro assays are essential. The following protocols provide a framework for assessing its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess Reagent and incubate in the dark at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[10][11]

  • Assay Type: Enzyme-based assay (commercial kits are available).

  • General Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure (using a commercial kit):

    • Prepare reagents as per the kit instructions.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add different concentrations of this compound to the test wells. Include a known COX inhibitor as a positive control.

    • Incubate the plate for a specified time at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Read the absorbance at 590 nm at multiple time points.

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

G Start Seed Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Add Griess Reagent Collect->Griess Read Measure Absorbance (540 nm) Griess->Read Analyze Calculate NO Inhibition Read->Analyze

References

Cyclohexaneacetic Acid: An In-depth Technical Guide on a Putative Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexaneacetic acid (CHAA) is a saturated fatty acid that has been identified as an endogenous metabolite, primarily recognized for its role as an intermediate in the microbial metabolism of n-alkylcyclohexanes. While its presence in the human metabolome is acknowledged, a comprehensive understanding of its physiological concentrations, endogenous functions, and metabolic pathways in mammals remains largely unexplored. This technical guide synthesizes the current knowledge of CHAA, focusing on its established role in microbial systems. Furthermore, this document provides detailed, proposed experimental protocols for the robust quantification of CHAA in biological matrices and conceptualizes potential mammalian signaling pathways. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the biological significance of this intriguing metabolite.

Introduction

This compound (PubChem CID: 21363), a monocarboxylic acid with the chemical formula C₈H₁₄O₂, is structurally characterized by a cyclohexane ring linked to an acetic acid moiety[1]. The Human Metabolome Database (HMDB) classifies it as an endogenous metabolite, detected in extracellular and membrane locations[2][3]. Despite this classification, its specific physiological roles and concentration ranges in mammalian systems have not been reported in the scientific literature. In contrast, its metabolic functions in microorganisms are better characterized, where it serves as an intermediate in the degradation of larger alicyclic hydrocarbons[4][5]. The structural similarity of CHAA to other biologically active short-chain fatty acids (SCFAs) suggests the potential for undiscovered roles in mammalian physiology, possibly as a signaling molecule or a modulator of cellular processes. This guide aims to consolidate the existing data on CHAA and provide a framework for future research into its endogenous functions.

Microbial Metabolism of this compound

In various microorganisms, this compound is a key intermediate in the catabolism of n-alkylcyclohexanes. The metabolic pathways generally involve the oxidation of the alkyl side chain of these larger molecules.

Formation via β-Oxidation

One of the primary mechanisms for the formation of this compound in bacteria is through the β-oxidation of longer-chain n-alkylcyclohexanes. For instance, the degradation of 4-cyclohexylbutanoic acid directly yields this compound through a single round of β-oxidation[5]. Similarly, n-octadecylcyclohexane can be metabolized to produce this compound[5]. This process is analogous to the well-established fatty acid β-oxidation pathway.

Further Degradation Pathways

Once formed, this compound can be further metabolized by microorganisms. While the specific pathways for CHAA are not as extensively detailed as for the related compound cyclohexanecarboxylic acid, it is understood that microorganisms possess the enzymatic machinery to degrade such alicyclic structures. For cyclohexanecarboxylic acid, two main microbial degradation pathways have been identified: a β-oxidation pathway and an aromatization pathway leading to p-hydroxybenzoic acid[1][6][7]. It is plausible that similar enzymatic processes are involved in the catabolism of this compound.

Microbial_Metabolism_of_Cyclohexaneacetic_Acid cluster_formation Formation cluster_degradation Potential Degradation n-Alkylcyclohexanes n-Alkylcyclohexanes Cyclohexyl-longer-chain_fatty_acids Cyclohexyl-longer-chain fatty acids n-Alkylcyclohexanes->Cyclohexyl-longer-chain_fatty_acids Side-chain oxidation Cyclohexaneacetic_acid This compound Cyclohexyl-longer-chain_fatty_acids->Cyclohexaneacetic_acid β-oxidation Further_Metabolites Further Metabolites Cyclohexaneacetic_acid->Further_Metabolites Ring cleavage, Oxidation

Microbial formation of this compound.

Quantitative Data

To date, there is a notable absence of published quantitative data on the physiological concentrations of this compound in mammalian tissues and fluids. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Physiological Concentrations of this compound

Biological MatrixSpeciesConcentration Range (μM)Analytical MethodReference
Human PlasmaHomo sapiensNot ReportedProposed: GC-MS, LC-MS/MSN/A
Human UrineHomo sapiensNot ReportedProposed: GC-MS, LC-MS/MSN/A
Human FecesHomo sapiensNot ReportedProposed: GC-MSN/A
Mouse PlasmaMus musculusNot ReportedProposed: GC-MS, LC-MS/MSN/A

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄O₂PubChem[1]
Molecular Weight142.20 g/mol PubChem[1]
CAS Number5292-21-7HMDB[3]
AppearanceSolidHMDB[3]
Boiling Point242-243 °CPubChem[1]
Melting Point33 °CPubChem[1]
Water Solubility2.88 mg/mL at 25 °CPubChem[1]
logP2.85PubChem[1]

Proposed Experimental Protocols for Quantification

The following protocols are proposed for the sensitive and specific quantification of this compound in biological samples. These are based on established methods for other short-chain and volatile fatty acids and will require validation for CHAA.

Quantification in Plasma/Serum by LC-MS/MS

This proposed method is adapted from protocols for the analysis of organic acids in plasma[2][7][8].

Objective: To quantify the concentration of this compound in plasma or serum.

Materials:

  • Plasma/serum samples

  • This compound analytical standard

  • ¹³C-labeled this compound (internal standard - requires custom synthesis)[9][10][11][12][13]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 1 µg/mL ¹³C-labeled CHAA in methanol).

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM):

        • CHAA: Precursor ion [M-H]⁻ m/z 141.1 -> Product ion (e.g., m/z 81.1, corresponding to the loss of the carboxyl group and water).

        • ¹³C-labeled CHAA IS: Precursor ion [M-H]⁻ (e.g., m/z 143.1 for a 2-¹³C label) -> Product ion (e.g., m/z 83.1).

      • Optimize cone voltage and collision energy for each transition.

  • Quantification:

    • Generate a calibration curve using the analytical standard and internal standard.

    • Calculate the concentration of CHAA in the samples based on the peak area ratio of the analyte to the internal standard.

LCMS_Workflow Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard (¹³C-CHAA) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Workflow for Plasma/Serum CHAA Quantification.
Quantification in Fecal Samples by GC-MS

This proposed protocol is based on established methods for short-chain fatty acid analysis in fecal matter, which often requires derivatization to increase volatility[4][6][14][15][16].

Objective: To quantify the concentration of this compound in fecal samples.

Materials:

  • Fecal samples

  • This compound analytical standard

  • Deuterated internal standard (e.g., d4-CHAA, requires custom synthesis)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (HCl)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl - MTBSTFA)

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize a known weight of fecal sample (e.g., 50 mg) in a known volume of water.

    • To an aliquot of the homogenate, add the deuterated internal standard.

    • Acidify the sample with HCl to a pH < 2.

    • Extract the fatty acids by adding MTBE, vortexing vigorously, and centrifuging to separate the phases.

    • Transfer the organic (upper) layer to a new vial. Repeat the extraction.

    • Combine the organic extracts.

  • Derivatization:

    • Evaporate the solvent from the combined organic extracts under a stream of nitrogen.

    • To the dry residue, add the derivatization agent (e.g., 50 µL of MTBSTFA) and a solvent (e.g., 50 µL of acetonitrile).

    • Heat the mixture at 60°C for 30 minutes to form the TBDMS esters.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium.

      • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Injection Mode: Splitless.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the TBDMS derivative of CHAA and its deuterated internal standard.

  • Quantification:

    • Construct a calibration curve using derivatized standards.

    • Quantify based on the peak area ratio of the analyte to the internal standard.

Potential Endogenous Roles and Signaling Pathways in Mammals (Hypothetical)

Given the lack of direct evidence for the function of endogenous this compound in mammals, its potential roles can be hypothesized based on its structural similarity to other SCFAs, which are known to act as signaling molecules.

Gut Microbiome-Host Communication

As CHAA is a product of microbial metabolism, it could serve as a signaling molecule between the gut microbiota and the host. Many gut-derived metabolites are known to influence host physiology, including immune function and metabolism[17][18][19][20][21]. CHAA absorbed from the gut could potentially interact with host cells.

G-Protein Coupled Receptor (GPCR) Activation

Several SCFAs are known to be ligands for GPCRs, such as GPR41 and GPR43. It is plausible that CHAA, due to its carboxylic acid moiety and lipophilic ring, could interact with one or more orphan GPCRs. Activation of such a receptor could initiate intracellular signaling cascades, for example, involving changes in cyclic AMP (cAMP) levels or intracellular calcium, ultimately leading to alterations in gene expression and cellular function[22][23][24][25][26][27][28].

Hypothetical_Signaling_Pathway CHAA This compound (from gut microbiota or endogenous synthesis) GPCR Orphan GPCR CHAA->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Expression, Modulation of Neuronal Activity) Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Hypothetical GPCR Signaling for CHAA.

Conclusion and Future Directions

This compound is an intriguing endogenous metabolite with a confirmed role in microbial metabolism but an enigmatic status in mammalian biology. The lack of quantitative data and functional studies in mammals represents a significant knowledge gap. The proposed experimental protocols in this guide offer a starting point for researchers to begin quantifying this molecule in various biological samples. Future research should focus on:

  • Validating the proposed analytical methods for robustness, accuracy, and precision.

  • Quantifying CHAA concentrations in healthy and diseased human populations to establish reference ranges and explore its potential as a biomarker.

  • Investigating the biosynthetic and metabolic pathways of CHAA in mammalian systems.

  • Screening CHAA against a panel of orphan GPCRs and other potential cellular targets to elucidate its mechanism of action.

  • Exploring the influence of diet and gut microbiome composition on the levels of CHAA in the host.

By systematically addressing these research questions, the scientific community can begin to unravel the physiological and pathological significance of this compound, potentially uncovering new therapeutic targets and diagnostic markers.

References

An In-depth Technical Guide to 2-Cyclohexylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylacetic acid, also known as cyclohexaneacetic acid. It covers its chemical identity, physicochemical properties, synthesis protocols, and its significance in biological contexts and drug development, particularly as a structural precursor to pharmaceutically active compounds.

Nomenclature and Identification

The standard and systematic name for the compound is 2-cyclohexylacetic acid , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is classified as a monocarboxylic acid, characterized by a cyclohexane ring attached to the alpha-carbon of an acetic acid moiety.[1][2]

Table 1: Chemical Identifiers for 2-Cyclohexylacetic Acid

IdentifierValue
IUPAC Name 2-cyclohexylacetic acid[1][2]
Synonyms This compound, Cyclohexylacetic acid, Cyclohexylethanoic acid, Hexahydrophenylacetic acid[1][3][4]
CAS Number 5292-21-7[4]
Molecular Formula C₈H₁₄O₂[1][4]
Molecular Weight 142.20 g/mol [3]
InChI Key LJOODBDWMQKMFB-UHFFFAOYSA-N[1]
SMILES C1CCC(CC1)CC(=O)O[1]

Physicochemical and Spectroscopic Properties

2-Cyclohexylacetic acid is a solid at room temperature, often appearing as colorless crystals or a white crystalline mass with a sharp, acetic-like odor.[1] Its properties make it a versatile building block in organic synthesis.

Table 2: Physicochemical Properties of 2-Cyclohexylacetic Acid

PropertyValueSource
Melting Point 28-33 °C[1][5]Experimental
Boiling Point 242-244 °C (at 760 mm Hg)[1][5]Experimental
Density 1.001-1.009 g/mL (at 25 °C)[1]Experimental
Water Solubility 2.88 mg/mL (at 25 °C)[1]Experimental
Solubility Soluble in alcohol, DMSO (≥25.8 mg/mL), and Ethanol (≥27.5 mg/mL)[5][6]Experimental
logP (Octanol/Water) 2.85[1][5]Experimental
Refractive Index 1.459-1.467 (at 20 °C)[1][5]Experimental
Flash Point 110-113 °C (closed cup)[5]Experimental

Spectroscopic Data: Spectroscopic analysis is crucial for the identification and characterization of 2-cyclohexylacetic acid. Key data from various techniques are available through databases like the NIST Chemistry WebBook.[4]

  • Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be used for its identification.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the cyclohexane ring and the acetic acid side chain.[8]

Synthesis of 2-Cyclohexylacetic Acid

Several synthetic routes to 2-cyclohexylacetic acid have been reported. A common laboratory-scale method involves the catalytic hydrogenation of phenylacetic acid. An alternative modern approach is the hydrocarboxylation of methylenecyclohexane.

This protocol is based on a method described for the synthesis of cyclohexylacetic acid with high yield and selectivity.[9]

Objective: To synthesize 2-cyclohexylacetic acid from methylenecyclohexane via a palladium-catalyzed hydrocarboxylation reaction.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • Monophosphine ligand (e.g., P(p-C₆H₄F)₃)

  • Methylenecyclohexane

  • Formic acid (HCOOH)

  • Acetic anhydride ((CH₃CO)₂O)

  • Toluene (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • 1M Sodium hydroxide (NaOH) solution

  • 3M Hydrochloric acid (HCl) solution

  • Argon gas supply

  • Sealed reaction vessel

Procedure:

  • Catalyst Preparation: Under an inert argon atmosphere, add palladium acetate (0.025 mmol), the monophosphine ligand (0.15 mmol), and 0.5 mL of anhydrous toluene to a sealed reaction vessel.

  • Reaction Mixture: To the catalyst mixture, sequentially add methylenecyclohexane (0.5 mmol), formic acid (0.75 mmol), and acetic anhydride (0.1 mmol).

  • Reaction Conditions: Securely seal the reaction vessel and place it in a heating block pre-heated to 80 °C. Maintain the reaction at this temperature with stirring for 48 hours.

  • Work-up: After 48 hours, cool the reaction vessel to room temperature. Dilute the mixture with 3 mL of dichloromethane and transfer it to a separatory funnel.

  • Extraction (Base Wash): Add 30 mL of 1M NaOH solution to the separatory funnel to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer three times with 30 mL portions of dichloromethane to remove unreacted starting material and non-acidic byproducts.

  • Acidification: Collect the aqueous phase and acidify it to a pH of approximately 2-3 by slowly adding 15 mL of 3M HCl solution. The product, 2-cyclohexylacetic acid, will precipitate or form an organic layer.

  • Extraction (Product): Extract the acidified aqueous phase three times with 30 mL portions of dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 2-cyclohexylacetic acid.

G General Synthesis Workflow for 2-Cyclohexylacetic Acid start Reactants: - Methylenecyclohexane - Formic Acid - Acetic Anhydride reaction Hydrocarboxylation Reaction (Toluene, 80°C, 48h) start->reaction catalyst Catalyst System: - Palladium Acetate - Phosphine Ligand catalyst->reaction workup Aqueous Work-up (Base Extraction) reaction->workup Cool to RT acidification Acidification (HCl) workup->acidification extraction Product Extraction (Dichloromethane) acidification->extraction product Final Product: 2-Cyclohexylacetic Acid extraction->product Dry & Evaporate

Caption: A generalized workflow for the synthesis of 2-cyclohexylacetic acid via hydrocarboxylation.

Biological Activity and Relevance in Drug Development

While 2-cyclohexylacetic acid itself is primarily used as a flavoring agent, its structural motif is of significant interest in medicinal chemistry and drug development.[1] The most notable application is its role as a key precursor or structural analog for the pharmaceutical agent Gabapentin.

Gabapentin, chemically known as 1-(aminomethyl)this compound, is a widely used antiepileptic and analgesic drug.[10] It is a structural derivative of the neurotransmitter GABA and is synthesized from precursors related to this compound, such as 1,1-cyclohexanediacetic acid.[10][11] The cyclohexane ring is a critical component, providing the necessary lipophilicity to facilitate passage across the blood-brain barrier.[10]

The development of prodrugs like XP13512 ((+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid) further highlights the importance of the this compound scaffold.[12][13] These prodrugs are designed to improve the pharmacokinetic properties of Gabapentin, such as bioavailability and absorption, by utilizing high-capacity nutrient transporters in the intestine.[12][13]

G Structural Relationship in Gabapentin Development caa 2-Cyclohexylacetic Acid (Core Scaffold) cda 1,1-Cyclohexanediacetic Acid (Key Precursor) caa->cda Structural Analog gaba Gabapentin (API) 1-(aminomethyl)this compound caa->gaba Shares core structure cda->gaba Synthetic Precursor prodrug Gabapentin Prodrug (e.g., XP13512) (Enhanced Bioavailability) gaba->prodrug Modified to create

Caption: The relationship between the this compound scaffold and the drug Gabapentin.

Safety and Handling

2-Cyclohexylacetic acid requires careful handling in a laboratory setting. It is classified as a skin and eye irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark, and well-ventilated area.

Conclusion

2-Cyclohexylacetic acid is a well-characterized compound with established physical, chemical, and spectroscopic properties. While its direct applications are limited, its structural framework is of high value to researchers in medicinal chemistry and drug development. Its integral role as a precursor and analog in the synthesis of important pharmaceuticals like Gabapentin underscores its significance as a key building block for creating bioactive molecules with therapeutic potential. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

CAS number and molecular weight of Cyclohexaneacetic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental protocols, and potential applications of Cyclohexaneacetic acid. The data is presented to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties of this compound

This compound, also known as cyclohexylacetic acid, is a carboxylic acid derivative of cyclohexane. Its chemical properties make it a subject of interest in various research and synthetic applications.

PropertyValueReferences
CAS Number 5292-21-7[1][2][3][4]
Molecular Weight 142.20 g/mol [1]
Molecular Formula C8H14O2[2]
Synonyms Cyclohexylacetic acid, Cyclohexylethanoic acid[2][4]
Melting Point 28-32 °C[1][4]
Boiling Point 242-244 °C[1][4]
Density 1.007 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.463[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible study of chemical compounds. Below are methodologies for key experiments involving this compound.

Synthesis of this compound Derivatives:

A common experimental procedure involves the synthesis of amide derivatives of this compound to explore their biological activities.

  • Objective: To synthesize a series of this compound amides.

  • Methodology:

    • Activation of Carboxylic Acid: this compound is dissolved in a suitable solvent (e.g., dichloromethane). An activating agent such as thionyl chloride or a carbodiimide is added to convert the carboxylic acid to a more reactive species (e.g., an acyl chloride or an activated ester).

    • Amide Formation: The desired amine is added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

    • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography.

  • Characterization: The synthesized amides are characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity.

Logical Workflow for a Hypothetical Research Application

The following diagram illustrates a potential workflow for the investigation of this compound as a precursor for a novel therapeutic agent.

start Start: Identify this compound as a Scaffold synthesis Chemical Synthesis of Analogs start->synthesis screening In Vitro Biological Screening synthesis->screening hit_id Hit Identification and Validation screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow starting with this compound.

References

Spectroscopic Profile of Cyclohexaneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexaneacetic acid (CAS No: 5292-21-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 12.0Singlet (broad)1H, -COOH
~2.2Doublet2H, -CH₂-COOH
~1.7Multiplet1H, -CH-
~1.6Multiplet4H, Cyclohexyl
~1.2Multiplet4H, Cyclohexyl
~0.9Multiplet2H, Cyclohexyl

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and often appears as a broad singlet.[1][2]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~179-COOH
~43-CH₂-COOH
~37-CH-
~33Cyclohexyl CH₂
~26Cyclohexyl CH₂
~25Cyclohexyl CH₂

Note: Carboxylic acid carbons typically absorb in the 165-185 ppm range in ¹³C NMR spectra.[1][3]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2925, 2850StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid Dimer)
1450MediumC-H bend
1290MediumC-O stretch
940Medium, BroadO-H bend

Note: The broad O-H stretch and the strong C=O stretch are characteristic of a carboxylic acid.[1][4] The C=O absorption for a dimeric carboxylic acid is typically observed around 1710 cm⁻¹.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
142Moderate[M]⁺ (Molecular Ion)
99Moderate[M - COOH]⁺
83Strong[C₆H₁₁]⁺
60Strong[CH₃COOH]⁺ (from McLafferty rearrangement)
55Base Peak[C₄H₇]⁺

Note: In the mass spectra of short-chain carboxylic acids, prominent peaks can be observed due to the loss of the OH group (M-17) and the COOH group (M-45).[5] The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent within an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

  • Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the desired nucleus (¹H or ¹³C). The field is locked onto the deuterium signal of the solvent.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

  • FT-IR Spectrometer

  • Sample holder (e.g., salt plates (NaCl or KBr), ATR crystal)

  • This compound sample

  • Solvent for cleaning (e.g., acetone, methylene chloride)

Procedure:

  • Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a volatile solvent. A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[7]

  • Background Spectrum: A background spectrum of the empty sample holder (or the clean salt plate) is recorded. This is to subtract any signals from the instrument or atmosphere.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then Fourier transformed into an absorbance or transmittance spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • GC column suitable for organic acid analysis

  • Helium (or other inert carrier gas)

  • This compound sample

  • Solvent for sample dissolution (e.g., ethyl acetate)

  • Derivatizing agent (optional, e.g., BSTFA for silylation)

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable solvent. For carboxylic acids, derivatization to a more volatile ester or silyl ester is common to improve chromatographic performance.[8]

  • GC Separation: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by the inert gas through the GC column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization, EI), the molecules are bombarded with electrons, causing them to ionize and fragment. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: A mass spectrum is generated, showing the relative abundance of the different fragment ions. The molecular ion peak indicates the molecular weight of the compound, and the fragmentation pattern provides structural information.[9]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Sample Chemical Compound Dissolution Dissolution/ Derivatization Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS ProcessNMR FID Processing & Spectral Analysis NMR->ProcessNMR ProcessIR Interferogram Processing & Peak Identification IR->ProcessIR ProcessMS Chromatogram & Mass Spectrum Analysis MS->ProcessMS Structure Structural Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Known Derivatives of Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of Cyclohexaneacetic acid, with a particular focus on their synthesis, biological activities, and associated experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound and its Derivatives

This compound is a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. The structural modifications of the cyclohexane ring and the acetic acid side chain have led to the development of compounds targeting various biological systems. The most prominent derivative is Gabapentin, a widely used anticonvulsant and analgesic. However, the landscape of this compound derivatives extends far beyond Gabapentin, encompassing compounds with anti-inflammatory, analgesic, and other biological activities. This guide will delve into the key classes of these derivatives, their synthesis, and their pharmacological profiles.

Gabapentin and its Analogs: Neurological Agents

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a cornerstone derivative of this compound.[1] It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) and is primarily used in the treatment of epilepsy and neuropathic pain.[1] Its mechanism of action is not fully elucidated but is known to involve binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), which modulates neurotransmitter release.[2][3]

Synthesis of Gabapentin and its Derivatives

Several synthetic routes for Gabapentin and its analogs have been developed. A common method involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[1] Another approach utilizes the Michael addition of a nitromethane derivative to a cyclohexylidene acetic acid ester. Prodrugs of Gabapentin have also been synthesized to improve its pharmacokinetic properties.[4]

Table 1: Synthesis and Properties of Gabapentin and Related Derivatives

CompoundStarting MaterialKey Reaction StepsYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)Reference
Gabapentin 1,1-Cyclohexanediacetic acid1. Anhydride formation 2. Ammonolysis to monoamide 3. Hofmann rearrangementHigh162-166¹H NMR (D₂O): δ 1.30-1.65 (m, 10H), 2.38 (s, 2H), 2.95 (s, 2H). ¹³C NMR (D₂O): δ 22.1, 25.3, 34.2, 36.8, 41.5, 45.1, 181.7.[1]
Gabapentin-Pregabalin Diester Prodrugs Gabapentin, Pregabalin, bis-hydroxyl linkersEsterificationNot specifiedNot specifiedCharacterized by ¹H NMR and MS.[4]
(Sebacoyl-gabapentin) derivative Gabapentin, Sebacoyl chlorideCondensation7696-98Characterized by FT-IR, ¹H NMR, ¹³C NMR, and thermal analysis.[5][6]
(Benzoyl-gabapentin) derivative Gabapentin, Benzoyl chlorideCondensation7698-100Characterized by FT-IR, ¹H NMR, ¹³C NMR, and thermal analysis.[5][6]
Experimental Protocols
  • Mix Gabapentin (2 mmol) with Sebacoyl chloride (1 mmol).

  • Stir the mixture without solvent at 50°C for 1 hour.

  • Wash the resulting white solid mixture multiple times with carbon tetrachloride (CCl₄).

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 2:1 Ethanol:CCl₄ mobile phase.

  • The final product is a white solid.

This protocol is adapted from studies on GABA receptor binding.

Membrane Preparation:

  • Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4).

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet with binding buffer (50 nM Tris-HCl, pH 7.4) by repeated centrifugation.

  • Store the final membrane preparation at -70°C.

Binding Assay:

  • Thaw the membrane preparation and wash twice with binding buffer.

  • Add 0.1-0.2 mg of protein to each well of a microplate.

  • For non-specific binding, add 10 mM GABA.

  • Add the radioligand (e.g., 5 nM [³H]muscimol).

  • Incubate at 4°C for 45 minutes.

  • Terminate the reaction by washing with cold wash buffer.

  • Quantify radioactivity using liquid scintillation spectrometry.

This is a generalized protocol based on patch-clamp electrophysiology.

  • Culture dorsal root ganglion (DRG) neurons.

  • For chronic studies, incubate the neurons with the test compound (e.g., Gabapentin) for a specified period (e.g., 3 days).

  • Perform whole-cell patch-clamp recordings to measure calcium currents.

  • Apply voltage steps to elicit VGCC currents.

  • Record and digitize the resulting currents.

  • For acute studies, apply the test compound to the bath solution during recording.

  • Analyze the peak current amplitude before and after drug application to determine the effect on VGCC activity.

Signaling Pathways and Experimental Workflows

GABA_A_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay start_prep Rat Brain Tissue homogenize Homogenize in Sucrose Buffer centrifuge1 Centrifuge (1,000 x g) supernatant1 Collect Supernatant centrifuge2 Centrifuge (140,000 x g) pellet1 Resuspend Pellet in Water centrifuge3 Centrifuge (140,000 x g) wash Wash Pellet with Binding Buffer final_pellet Final Membrane Pellet start_assay Thaw Membrane Pellet final_pellet->start_assay add_to_plate Add to Microplate add_ligands Add Radioligand & Test Compound incubate Incubate (4°C, 45 min) terminate Terminate Reaction (Wash) quantify Quantify Radioactivity

This compound Derivatives with Anti-inflammatory and Analgesic Activity

Recent research has explored the potential of this compound derivatives as anti-inflammatory and analgesic agents, offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Synthesis of Anti-inflammatory Derivatives

A variety of synthetic strategies have been employed to create novel anti-inflammatory derivatives. These include the synthesis of amidrazones and other heterocyclic structures incorporating the this compound moiety.[7]

Table 2: Synthesis and Biological Activity of Anti-inflammatory this compound Derivatives

Compound ClassGeneral StructureSynthesis MethodBiological TargetQuantitative Activity DataReference
Amidrazone Derivatives Cyclohex-1-ene-1-carboxylic acid moiety linked to an amidrazoneReaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydridePro-inflammatory cytokines (TNF-α, IL-6)Derivative 2b significantly reduced TNF-α, IL-6, and IL-10 release (approx. 92-99% inhibition at 100 µg/mL). Derivative 2f strongly inhibited TNF-α secretion (approx. 66-81% at all doses).[7]
Pyrrole Derivatives Pyrrole heterocycleNot specified in detailChemical pain stimuliSignificant analgesic action against chemical stimuli in the formalin test.[8][9]
Experimental Protocols
  • Dissolve the appropriate amidrazone in anhydrous diethyl ether.

  • Add a solution of 3,4,5,6-tetrahydrophthalic anhydride in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for a specified time.

  • Filter the resulting precipitate, wash with diethyl ether, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

This is a standard in vivo model for assessing acute inflammation.

  • Acclimatize male Wistar rats for at least one week.

  • Divide the animals into control, test compound, and positive control (e.g., Metamizole) groups.

  • Administer the test compounds orally or intraperitoneally at various doses.

  • After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

This in vitro assay determines the inhibitory activity of compounds against COX-1 and COX-2.

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate.

  • Add the test compound (dissolved in a suitable solvent like DMSO) and pre-incubate.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • After a specific time, stop the reaction.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an ELISA or LC-MS/MS.

  • Calculate the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Anti_Inflammatory_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_analysis Data Analysis start Novel Cyclohexaneacetic Acid Derivative cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay cytokine_assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) start->cytokine_assay paw_edema Carrageenan-Induced Paw Edema (Rat) start->paw_edema writhing_test Acetic Acid-Induced Writhing (Mouse) start->writhing_test ic50 Determine IC₅₀ values cox_assay->ic50 cytokine_assay->ic50 ed50 Determine ED₅₀ values paw_edema->ed50 writhing_test->ed50 sar Structure-Activity Relationship (SAR) ic50->sar ed50->sar

Conclusion

The derivatives of this compound represent a rich and diverse field for drug discovery. While Gabapentin remains the most well-known example, ongoing research continues to uncover novel derivatives with a wide range of therapeutic applications, particularly in the areas of pain and inflammation. The synthetic versatility of the this compound scaffold, combined with a deeper understanding of the underlying biological mechanisms, promises the development of new and improved therapeutic agents. This guide provides a foundational understanding of the key derivatives, their synthesis, and the experimental methodologies used to evaluate their potential, serving as a catalyst for further research and development in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Gabapentin, an anticonvulsant and analgesic drug, commencing from Cyclohexaneacetic acid. The primary synthetic route detailed involves the formation of 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement to yield Gabapentin. Alternative rearrangement reactions, such as the Curtius and Lossen rearrangements, which are also cited in the literature for analogous transformations, are presented as conceptual pathways.

Core Synthetic Strategy: Hofmann Rearrangement

The most prominently documented method for the synthesis of Gabapentin from this compound involves a multi-step process culminating in a Hofmann rearrangement.[1][2][3][4][5][6] This pathway is favored for its relatively high yield and purity of the final product. The key steps involve the conversion of 1,1-cyclohexanediacetic acid to its anhydride, followed by amidation to form the crucial intermediate, 1,1-cyclohexanediacetic acid monoamide. This monoamide then undergoes the Hofmann rearrangement to furnish Gabapentin.

Overall Reaction Scheme:

Gabapentin_Synthesis Cyclohexaneacetic_acid 1,1-Cyclohexanediacetic Acid Anhydride 1,1-Cyclohexanediacetic Anhydride Cyclohexaneacetic_acid->Anhydride Anhydride_ref 1,1-Cyclohexanediacetic Anhydride Monoamide 1,1-Cyclohexanediacetic Acid Monoamide Anhydride_ref->Monoamide Aqueous NH3 Monoamide_ref 1,1-Cyclohexanediacetic Acid Monoamide Gabapentin Gabapentin Monoamide_ref->Gabapentin

Caption: Overall workflow for Gabapentin synthesis via Hofmann rearrangement.

Experimental Protocols

This protocol outlines the formation of the key intermediate, 1,1-cyclohexanediacetic acid monoamide, from 1,1-cyclohexanediacetic acid.

  • Anhydride Formation:

    • Charge a reactor with 1,1-cyclohexanediacetic acid and toluene.

    • Heat the suspension to reflux and remove water via azeotropic distillation.

    • Add acetic anhydride and continue refluxing until the reaction is complete.

    • Cool the reaction mixture and crystallize the 1,1-cyclohexanediacetic anhydride.

    • Filter and dry the product.

  • Amidation:

    • Suspend the 1,1-cyclohexanediacetic anhydride in an aqueous solution of ammonia.

    • Maintain the temperature below 30°C during the addition.[7]

    • Stir the mixture until the reaction is complete.

    • Acidify the reaction mixture to precipitate the 1,1-cyclohexanediacetic acid monoamide.

    • Filter the precipitate, wash with water, and dry under vacuum at approximately 50°C to yield the desired product.[8][9]

This protocol details the conversion of 1,1-cyclohexanediacetic acid monoamide to Gabapentin.

  • Preparation of Sodium Hypobromite Solution:

    • In a separate reactor, prepare an aqueous solution of sodium hydroxide.

    • Cool the solution to between -5°C and -10°C.

    • Slowly add bromine to the sodium hydroxide solution while maintaining the low temperature to form sodium hypobromite in situ.

  • Hofmann Rearrangement:

    • Add the 1,1-cyclohexanediacetic acid monoamide (or its sodium salt) to the chilled sodium hypobromite solution.[3]

    • Maintain the reaction temperature between -5°C and -10°C for approximately 30 minutes.[3]

    • Gradually warm the reaction mixture to around 55°C and hold for about 1 hour to complete the rearrangement.[3]

  • Isolation and Purification:

    • Acidify the reaction mixture with hydrochloric acid to form Gabapentin hydrochloride.

    • The crude Gabapentin hydrochloride can be extracted with a suitable solvent like ethanol.[3]

    • For purification, an aqueous solution of Gabapentin hydrochloride can be passed through a strong cationic exchange resin.[2][8][9]

    • Elute Gabapentin from the resin and crystallize from a solvent system such as methanol/isopropanol or ethanol/ether.[2]

    • Alternatively, precipitation of Gabapentin can be achieved by adjusting the pH of the aqueous solution to a value between 4 and 6.3 with an organic or inorganic acid.[2]

Quantitative Data Summary

StepProductReagentsTemperature (°C)Yield (%)Purity (%)Reference
Amidation1,1-Cyclohexanediacetic Acid Monoamide1,1-Cyclohexanediacetic Anhydride, Aqueous NH₃< 30> 95> 99[7]
Hofmann Rearrangement & PrecipitationGabapentin1,1-Cyclohexanediacetic Acid Monoamide, NaOBr-10 to 5589100[2][3]

Alternative Synthetic Pathways

While the Hofmann rearrangement is a well-established method, early literature also proposes the Curtius and Lossen rearrangements as viable alternatives for the synthesis of Gabapentin and its analogs from carboxylic acid derivatives.[3][9][10]

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.[11][12]

Curtius_Rearrangement cluster_1 Step 2: Rearrangement & Hydrolysis Half_Ester 1,1-Cyclohexanediacetic Acid Monoester Acyl_Azide Acyl Azide Intermediate Half_Ester->Acyl_Azide Acyl_Azide_ref Acyl Azide Intermediate Isocyanate Isocyanate Intermediate Acyl_Azide_ref->Isocyanate Gabapentin Gabapentin Isocyanate->Gabapentin Hydrolysis (H₂O, H⁺)

Caption: Conceptual workflow for Gabapentin synthesis via Curtius rearrangement.

In this hypothetical pathway, the monoester of 1,1-cyclohexanediacetic acid would be converted to an acyl azide. This intermediate would then undergo thermal rearrangement to an isocyanate, followed by hydrolysis to yield Gabapentin.[13][14]

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which can then be hydrolyzed to an amine.

Lossen_Rearrangement cluster_1 Step 2: Rearrangement & Hydrolysis Half_Ester 1,1-Cyclohexanediacetic Acid Monoester Hydroxamic_Acid Hydroxamic Acid Derivative Half_Ester->Hydroxamic_Acid Hydroxamic_Acid_ref Hydroxamic Acid Derivative Isocyanate Isocyanate Intermediate Hydroxamic_Acid_ref->Isocyanate Gabapentin Gabapentin Isocyanate->Gabapentin Hydrolysis (H₂O)

Caption: Conceptual workflow for Gabapentin synthesis via Lossen rearrangement.

For this route, the monoester of 1,1-cyclohexanediacetic acid would first be converted to a hydroxamic acid. Activation of the hydroxamic acid followed by heating would induce the rearrangement to the isocyanate, which upon hydrolysis would provide Gabapentin.[7][10]

References

Application Notes and Protocols for the Quantification of Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cyclohexaneacetic acid in various sample matrices, particularly in the context of pharmaceutical development and quality control. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are designed to deliver accurate and reproducible results.

Analytical Method 1: Quantification of this compound by GC-MS with Derivatization

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, a carboxylic acid, has low volatility due to its polar carboxyl group, which can lead to poor peak shape and low sensitivity in GC analysis.[1][2][3] To overcome this, a derivatization step is employed to convert the polar carboxyl group into a less polar and more volatile ester or silyl ester.[1][2] This protocol details the quantification of this compound using GC-MS following a derivatization procedure.

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of this compound.

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., from a bulk drug substance):

    • Accurately weigh a known amount of the bulk drug substance.

    • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration of this compound within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter prior to derivatization.

2. Derivatization (Silylation):

Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[2]

  • Pipette 100 µL of the standard or sample solution into a clean, dry autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.[4]

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the TMS-derivative of this compound (e.g., m/z corresponding to the molecular ion and key fragments).

Data Presentation: Quantitative Performance of the GC-MS Method

The following table summarizes the expected quantitative performance of the described GC-MS method for this compound.

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Weigh Sample/Standard B Dissolve in Solvent A->B C Filter B->C D Evaporate Solvent C->D E Add Silylating Reagent D->E F Heat at 60-70°C E->F G Inject into GC-MS F->G H Data Acquisition (SIM) G->H I Quantification H->I

Caption: Workflow for the quantification of this compound by GC-MS.

Analytical Method 2: Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of non-volatile compounds in pharmaceutical samples.[5] This method allows for the direct analysis of this compound without the need for derivatization.

Experimental Protocol: HPLC-UV

This protocol provides a detailed procedure for the quantification of this compound using HPLC-UV.

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 5 µg/mL to 200 µg/mL).

  • Sample Preparation (e.g., from a pharmaceutical formulation):

    • Accurately weigh a portion of the homogenized formulation equivalent to a known amount of the active pharmaceutical ingredient.

    • Disperse the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Vortex and sonicate to ensure complete extraction of this compound.

    • Bring the solution to a known volume with the diluent.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[6]

Data Presentation: Quantitative Performance of the HPLC-UV Method

The following table summarizes the expected quantitative performance of the described HPLC-UV method for this compound.

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E UV Detection at 210 nm D->E F Quantification E->F

Caption: Workflow for the quantification of this compound by HPLC-UV.

References

High-performance liquid chromatography (HPLC) method for Cyclohexaneacetic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of Cyclohexaneacetic acid, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. This application note provides a detailed protocol for a robust, accurate, and precise reversed-phase HPLC (RP-HPLC) method suitable for quality control and research environments.

Application Note

Introduction

This compound is a carboxylic acid derivative used in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is crucial for ensuring the purity and safety of final drug products. The method described herein utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. A C18 column is employed for the separation, offering excellent retention and peak shape for this non-polar analyte. The mobile phase consists of a mixture of acetonitrile and a dilute phosphoric acid solution, which ensures the protonation of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection at 210 nm is selected for optimal sensitivity, as the carboxyl group exhibits significant absorbance at this wavelength.

Method Performance

The developed method was validated for its performance characteristics. The validation results, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized in Table 2. The method demonstrates excellent linearity over a wide concentration range with a correlation coefficient (R²) greater than 0.999. The low LOD and LOQ values indicate high sensitivity, making the method suitable for the analysis of trace levels of this compound. The precision of the method was confirmed by low relative standard deviation (%RSD) for replicate injections, and the accuracy was established by the high recovery rates in spiked samples.

Quantitative Data Summary

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Table 2: Method Validation and Performance Data

ParameterResult
Retention Time Approximately 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%

Experimental Protocols

1. Preparation of Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 60:40 v/v)

  • Prepare 1 L of 0.1% phosphoric acid in water by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

  • Filter the aqueous phosphoric acid solution through a 0.45 µm membrane filter.

  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the filtered 0.1% phosphoric acid solution.

  • Combine the two solutions in a suitable reservoir and mix thoroughly.

  • Degas the mobile phase by sonication or helium sparging before use.

2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Make up to the mark with the mobile phase and mix well.

3. Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each calibration standard and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H3PO4/H2O) HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardStock Standard Stock (1000 µg/mL) CalibrationStandards Calibration Standards (1-100 µg/mL) StandardStock->CalibrationStandards Injection Injection (10 µL) CalibrationStandards->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: HPLC analysis workflow for this compound.

Logical_Relationship cluster_method Method Parameters cluster_performance Performance Characteristics Column C18 Column Selectivity Selectivity Column->Selectivity MobilePhase ACN/Acidic Buffer MobilePhase->Selectivity Detection UV 210 nm Sensitivity Sensitivity (LOD/LOQ) Detection->Sensitivity Accuracy Accuracy Selectivity->Accuracy Precision Precision Selectivity->Precision Result Reliable Quantification Sensitivity->Result Accuracy->Result Precision->Result Analyte Cyclohexaneacetic Acid Analyte->Column Analyte->MobilePhase

Caption: Logical relationship of method parameters and performance.

Application Note: Gas Chromatographic Analysis of Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Cyclohexaneacetic acid using Gas Chromatography with Flame Ionization Detection (GC-FID). Due to the polar nature and low volatility of this compound, a derivatization step to form its methyl ester is essential for achieving optimal chromatographic performance. This document provides comprehensive protocols for sample preparation, derivatization, and GC-FID analysis, making it suitable for applications in pharmaceutical development, metabolic research, and quality control.

Introduction

This compound is a carboxylic acid of interest in various fields, including pharmaceutical research as a potential drug candidate or metabolite. Accurate and precise quantification of this analyte is crucial for its development and application. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like carboxylic acids by GC can be challenging, often resulting in poor peak shape and low sensitivity due to interactions with the stationary phase and thermal instability.[1][2]

To overcome these limitations, a derivatization step is employed to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester derivative.[1][2] This application note describes the conversion of this compound to this compound methyl ester, followed by its quantification using GC-FID.

Experimental Protocols

Sample Preparation from Biological Fluids (e.g., Urine, Plasma)

This protocol is adapted from established methods for organic acid analysis in biological matrices.[3][4][5]

Materials:

  • Biological fluid sample (e.g., urine, plasma)

  • Ethyl acetate (HPLC grade)

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid in methanol, 100 µg/mL)

  • 5M HCl

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the biological fluid in a 15 mL centrifuge tube, add 100 µL of the internal standard solution.

  • Acidify the sample to a pH of less than 2 by adding 5M HCl dropwise.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization to Methyl Ester

This protocol utilizes Boron Trifluoride-Methanol (BF3-Methanol), a common and effective reagent for the methylation of carboxylic acids.[6][7][8]

Materials:

  • Dried sample extract or this compound standard

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Screw-cap reaction vials (4 mL) with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • To the dried extract in a 4 mL reaction vial, add 1 mL of 14% BF3-Methanol.

  • Seal the vial tightly and heat at 80°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex for 1 minute to extract the this compound methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a 2 mL autosampler vial for GC-FID analysis.

GC-FID Analysis

The following GC parameters are based on established methods for the analysis of fatty acid methyl esters (FAMEs) and short-chain fatty acids.[9][10]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

Chromatographic Conditions:

ParameterValue
Column DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
Carrier Gas Helium, constant flow rate of 1.5 mL/min.
Injector Split/Splitless, operated in split mode (20:1 split ratio).
Injector Temp. 250°C
Injection Volume 1 µL
Oven Program Initial temperature: 100°C, hold for 2 minutes. Ramp at 10°C/min to 240°C, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temp. 280°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Quantitative data should be generated by creating a calibration curve with known concentrations of this compound standards that have undergone the same sample preparation and derivatization process. The following tables represent expected performance characteristics based on validated methods for similar short-chain fatty acids.[10][11]

Table 1: Chromatographic Data (Expected)

CompoundRetention Time (min)
This compound methyl ester~ 8.5
Internal Standard (Heptadecanoic acid methyl ester)~ 12.2

Table 2: Method Validation Parameters (Representative)

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis start Biological Sample acidify Acidification (pH < 2) start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation to Dryness extract->dry add_reagent Add BF3-Methanol dry->add_reagent heat Heat (80°C, 30 min) add_reagent->heat extract_fame Extract Methyl Ester (Hexane) heat->extract_fame inject Inject into GC extract_fame->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify logical_relationship Analyte This compound (Polar, Non-volatile) Derivatization Derivatization (Methylation with BF3-Methanol) Analyte->Derivatization is subjected to Derivative This compound Methyl Ester (Less Polar, Volatile) Derivatization->Derivative produces GC_Analysis Gas Chromatography (Separation based on volatility and polarity) Derivative->GC_Analysis is suitable for FID_Detection Flame Ionization Detector (Quantification) GC_Analysis->FID_Detection leads to Result Accurate Quantification FID_Detection->Result enables

References

Application Notes and Protocols for the Esterification of Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the esterification of cyclohexaneacetic acid, a common reaction in organic synthesis and drug development. The primary method described is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

Introduction

Esterification is a fundamental reaction that forms an ester from a carboxylic acid and an alcohol. Esters are prevalent in natural products, pharmaceuticals, and industrial chemicals. The Fischer esterification is an equilibrium-driven process where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3] To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[4][5]

Experimental Protocol: Fischer Esterification of this compound

This protocol details the synthesis of an ethyl ester of this compound as a representative example. The same general procedure can be adapted for other simple alcohols.

Materials:

  • This compound

  • Ethanol (absolute, 200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound and a 5- to 10-fold molar excess of absolute ethanol.[5]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the mass of the carboxylic acid) or a similar molar equivalent of p-toluenesulfonic acid.[1][6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath.[4] The reaction temperature will be close to the boiling point of the alcohol used (for ethanol, approximately 78°C). Allow the reaction to reflux for 2-4 hours. Reaction times can vary from 1-10 hours depending on the specific substrates and catalyst concentration.[1]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, it can be removed using a rotary evaporator.[4]

    • Dilute the residue with diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution may cause pressure buildup).

      • Brine to aid in the separation of the aqueous and organic layers.[7]

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude ester.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[8]

Data Presentation

The following table summarizes typical quantitative data for the esterification of a carboxylic acid. Actual results may vary based on the specific alcohol used and the reaction scale.

ParameterValueNotes
Reactants
This compound1.0 eq
Alcohol (e.g., Ethanol)5-10 eqUsing a large excess drives the equilibrium towards the product.[5]
Catalyst (H₂SO₄)0.02-0.05 eq
Reaction Conditions
TemperatureReflux (~78°C for Ethanol)Reaction is typically heated to the boiling point of the alcohol.[1][4]
Reaction Time2-4 hoursCan be monitored by TLC or GC for completion.
Product
Yield70-90%Yield is highly dependent on reaction conditions and purification.
Purity>95%Purity can be assessed by GC, NMR, or other spectroscopic methods.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the Fischer esterification of this compound.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Isolation & Purification A Combine this compound and excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux (2-4 hours) B->C D Cool to RT & Remove excess Alcohol C->D E Dilute with Organic Solvent D->E F Wash with H₂O, NaHCO₃, and Brine E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Filter and Evaporate Solvent G->H I Purify Product (Distillation or Chromatography) H->I J Characterize Product (NMR, GC-MS, IR) I->J

Fig. 1: Experimental workflow for Fischer esterification.

References

Cyclohexaneacetic Acid: A Tool for Investigating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexaneacetic acid, a synthetic fatty acid analogue, has emerged as a valuable tool in metabolic research. Its unique chemical structure, featuring a cyclohexane ring, leads to a specific blockade of mitochondrial beta-oxidation. This property allows researchers to dissect the intricate roles of fatty acid metabolism in various physiological and pathophysiological states, including metabolic syndrome and diabetes. These application notes provide an overview of its use and detailed protocols for experimental studies.

Application Notes

This compound's primary application in metabolic research stems from its ability to inhibit the beta-oxidation of fatty acids. The cyclohexane ring sterically hinders the activity of 3-hydroxyacyl-CoA dehydrogenase, a crucial enzyme in the beta-oxidation spiral. This specific inhibition allows for the investigation of cellular and systemic responses to impaired fatty acid metabolism.

Key Research Applications:

  • Modeling Fatty Acid Oxidation Disorders: By inducing a controlled and reversible blockade of beta-oxidation, this compound can be used in vitro and in vivo to mimic the biochemical phenotype of certain inherited fatty acid oxidation disorders. This allows for the study of disease mechanisms and the screening of potential therapeutic interventions.

  • Investigating Fuel Switching and Metabolic Flexibility: Researchers can use this compound to probe how cells and organisms adapt to a reduction in their capacity to utilize fatty acids for energy. This includes studying the upregulation of glucose and amino acid metabolism as compensatory fuel sources.

  • Elucidating the Role of Fatty Acid Metabolism in Insulin Signaling: By inhibiting fatty acid oxidation, the intracellular accumulation of lipid intermediates can be induced. This provides a model to study the mechanisms of lipotoxicity and its impact on insulin signaling pathways, contributing to a better understanding of insulin resistance.

  • Studying the Regulation of Gluconeogenesis and Ketogenesis: The blockade of beta-oxidation by this compound reduces the production of acetyl-CoA from fatty acids, a key substrate for ketogenesis and an allosteric activator of pyruvate carboxylase in gluconeogenesis. This allows for the investigation of how fatty acid oxidation regulates these critical hepatic metabolic pathways.

Experimental Protocols

Protocol 1: Induction and Assessment of Beta-Oxidation Inhibition in Cultured Cells

Objective: To induce and quantify the inhibition of fatty acid beta-oxidation in a cell culture model using this compound.

Materials:

  • Cell line of interest (e.g., HepG2 hepatocytes, C2C12 myotubes)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • [1-¹⁴C]Palmitic acid or other radiolabeled fatty acid

  • Scintillation counter and vials

  • Reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluence.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • Fatty Acid Oxidation Assay: a. After treatment, wash the cells with warm PBS. b. Incubate the cells with assay medium containing a known concentration of the radiolabeled fatty acid (e.g., 0.5 µCi/mL [1-¹⁴C]palmitic acid) for 2-4 hours. c. Collect the cell culture medium. d. Acidify the medium with perchloric acid to trap the ¹⁴CO₂ produced from beta-oxidation in a filter paper soaked in a CO₂ trapping agent (e.g., NaOH). e. Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: a. Normalize the ¹⁴CO₂ counts to the protein content of the cells in each well. b. Express the results as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Fatty Acid Oxidation (% of Control)
0 (Vehicle)100
10Value
50Value
100Value

*Values to be determined experimentally.

Protocol 2: Investigating the Effect of Beta-Oxidation Inhibition on AMPK Signaling

Objective: To determine the impact of this compound-induced beta-oxidation blockade on the activation of AMP-activated protein kinase (AMPK).

Materials:

  • Cell line of interest

  • This compound

  • Reagents for Western blotting (primary antibodies against phospho-AMPKα (Thr172) and total AMPKα, secondary antibodies)

  • Lysis buffer

  • Protein quantification reagents

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against phospho-AMPKα and total AMPKα. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of phospho-AMPKα to total AMPKα for each condition.

Data Presentation:

Treatmentp-AMPKα/Total AMPKα Ratio (Fold Change)
Vehicle1.0
This compound (50 µM)Value

*Value to be determined experimentally.

Signaling Pathways and Workflows

Beta_Oxidation_Blockade Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies This compound This compound 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase This compound->3-Hydroxyacyl-CoA Dehydrogenase Inhibits 3-Hydroxyacyl-CoA Dehydrogenase->Beta-Oxidation Spiral Is a key enzyme in

Caption: Inhibition of Beta-Oxidation by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Metabolic & Signaling Analysis Plate Cells Plate Cells Treat with this compound Treat with this compound Plate Cells->Treat with this compound Fatty Acid Oxidation Assay Fatty Acid Oxidation Assay Treat with this compound->Fatty Acid Oxidation Assay Western Blot for p-AMPK Western Blot for p-AMPK Treat with this compound->Western Blot for p-AMPK Glucose Uptake Assay Glucose Uptake Assay Treat with this compound->Glucose Uptake Assay

Caption: Experimental workflow for studying metabolic effects.

AMPK_Signaling_Hypothesis This compound This compound Beta-Oxidation Blockade Beta-Oxidation Blockade This compound->Beta-Oxidation Blockade Decreased ATP Production Decreased ATP Production Beta-Oxidation Blockade->Decreased ATP Production Increased AMP/ATP Ratio Increased AMP/ATP Ratio Decreased ATP Production->Increased AMP/ATP Ratio AMPK Activation AMPK Activation Increased AMP/ATP Ratio->AMPK Activation Increased Glucose Uptake Increased Glucose Uptake AMPK Activation->Increased Glucose Uptake Inhibition of Anabolic Pathways Inhibition of Anabolic Pathways AMPK Activation->Inhibition of Anabolic Pathways

Caption: Hypothesized effect on AMPK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude Cyclohexaneacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often depend on the synthetic route used. Potential impurities may include:

  • Unreacted Starting Materials: Such as cyclohexanone or cyanoacetic acid derivatives.[1]

  • Solvents: Residual solvents from the reaction, such as toluene or benzene.[1][2]

  • Byproducts: Compounds formed from side reactions, which could include isomers like 1-Cyclohexene-1-acetic acid or products from condensation reactions.[3]

  • Catalysts: Residual catalysts like ammonium acetate or mineral acids used in the synthesis.[1]

  • Water: Moisture introduced during the reaction or workup.[4]

Q2: Which purification technique is most suitable for crude this compound?

A2: For lab-scale purification of solid this compound, recrystallization is typically the most effective and straightforward primary method.[5] This technique is ideal for removing small amounts of impurities from a solid compound. For larger-scale operations or to remove impurities with very different boiling points, vacuum distillation can be employed.[6] If recrystallization fails to remove closely related impurities, column chromatography is a powerful secondary option.[7]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSignificance for Purification
Molecular Weight 142.20 g/mol Basic data for calculations.[8]
Form Solid (Colourless crystalline mass or white crystals)Indicates that recrystallization is a primary purification option.[9]
Melting Point 28-33 °C (lit.)A key indicator of purity. A sharp melting point within this range suggests high purity.[6][8][9]
Boiling Point 242-244 °C @ 760 mmHgHigh boiling point indicates vacuum distillation is necessary to avoid decomposition.[8][9]
Solubility Slightly soluble in water (2.88 mg/mL at 25 °C). Soluble in alcohol, DMSO, and EtOH.[6][9][10][11]Critical for selecting an appropriate recrystallization solvent or chromatography mobile phase.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q: My compound won't dissolve in the hot recrystallization solvent. What should I do?

A: This indicates that the chosen solvent is not suitable or you haven't added enough.

  • Action 1: Add more solvent in small increments to the heated mixture until the solid dissolves.[5] Be careful not to add too much, as this will reduce your final yield.

  • Action 2: If the solid still doesn't dissolve after adding a large volume of solvent, the solvent is likely inappropriate. You will need to select a different solvent in which the compound has higher solubility at elevated temperatures.[12]

  • Action 3: Consider using a co-solvent system (a "solvent pair"). Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool.[12]

Q: No crystals are forming upon cooling. What went wrong?

A: Crystal formation can sometimes be slow to initiate.

  • Action 1 (Induce Crystallization): Try scratching the inside of the flask with a glass stirring rod just below the solvent surface. The tiny glass fragments can act as nucleation sites.[5]

  • Action 2 (Seed Crystals): If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" will provide a template for further crystal growth.[5]

  • Action 3 (Concentrate the Solution): You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Action 4 (Extended Cooling): Place the flask in an ice bath to lower the temperature further, which decreases solubility and promotes crystallization.[5]

Q: My final product is an oil, not a solid. How can I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.

  • Action 1: Re-heat the solution to dissolve the oil. Add a small amount of a "better" solvent and allow it to cool slowly again.

  • Action 2: Try a different recrystallization solvent with a lower boiling point.

  • Action 3: If the issue persists, the crude material may be too impure for recrystallization alone. Purify the material first using column chromatography and then recrystallize the resulting solid.

Chromatography Issues

Q: My compound is streaking on the TLC plate. What is the cause?

A: Streaking is often caused by overloading the sample, high sample polarity, or interaction with the stationary phase.

  • Action 1 (Sample Concentration): Dilute your sample before spotting it on the TLC plate.

  • Action 2 (Acidify the Mobile Phase): Since this compound is a carboxylic acid, it can interact strongly with the silica gel (stationary phase). Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase. This suppresses the ionization of your compound, reducing its interaction with the silica and resulting in a more defined spot.[13]

  • Action 3 (Change Stationary Phase): If the problem continues, consider using a different stationary phase, such as alumina or a reverse-phase (C18) plate.

Q: How do I select the right solvent system for column chromatography?

A: The ideal solvent system (mobile phase) should provide good separation between your desired compound and impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the this compound on a TLC plate.

  • Step 1 (Start with a Polarity Test): Use a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Step 2 (Run TLC Plates): Spot your crude mixture on several TLC plates and run them in solvent mixtures of varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Step 3 (Add Acid): As noted above, add a small percentage (0.5-1%) of acetic acid to the mobile phase to improve peak shape for the carboxylic acid.

  • Step 4 (Optimize): Adjust the solvent ratio until you achieve the target Rf value with good separation from any visible impurity spots. This optimized solvent system can then be used for your column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, a mixture of water and a soluble organic solvent like ethanol or acetone, or a hydrocarbon solvent like heptane or cyclohexane could be effective. Test small batches to find a solvent that dissolves the crude acid when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, warm flask. This removes solid impurities before crystallization begins.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling, which encourages the formation of larger, purer crystals.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. Confirm purity by taking a melting point.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Determine the optimal solvent system (e.g., Heptane:Ethyl Acetate + 0.5% Acetic Acid) using TLC as described in the troubleshooting guide.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Add the mobile phase continuously to the top of the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate and visualizing the spots under UV light or with a stain.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation & Primary Purification cluster_analysis Analysis cluster_secondary Secondary Purification Crude Crude Cyclohexaneacetic Acid Dissolve Dissolve in Hot Recrystallization Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration & Washing Cool->Filter Purity_Check Purity Check (TLC, Melting Point) Filter->Purity_Check Pure_Check Is Product Pure? Purity_Check->Pure_Check Chromatography Column Chromatography Pure_Check->Chromatography No Final_Product Pure Cyclohexaneacetic Acid Pure_Check->Final_Product Yes Evaporate Combine Fractions & Evaporate Solvent Chromatography->Evaporate Evaporate->Purity_Check

Troubleshooting_Recrystallization Start Problem: No Crystals Formed Upon Cooling Question1 Was too much solvent used? Start->Question1 Action1 Evaporate some solvent and cool again Question1->Action1 Yes Question2 Has nucleation been induced? Question1->Question2 No Action1->Question2 Action2 1. Scratch flask inner wall 2. Add a seed crystal Question2->Action2 No Question3 Is the solution sufficiently cold? Question2->Question3 Yes Action2->Question3 Action3 Use an ice bath for extended cooling Question3->Action3 No Success Crystals Form Question3->Success Yes Action3->Success

References

Common side reactions in the synthesis of Cyclohexaneacetic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Cyclohexaneacetic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific side reactions and experimental challenges for the primary synthetic routes to this compound.

Route 1: From Cyclohexanone and Cyanoacetic Acid

This synthetic pathway involves the Knoevenagel condensation of cyclohexanone and cyanoacetic acid to form an intermediate, which is then decarboxylated and reduced.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low yield of the desired α,β-unsaturated nitrile intermediate Formation of the isomeric β,γ-unsaturated nitrile.The decarboxylation of the intermediate cyclohexylidenecyanoacetic acid can sometimes lead to the formation of the undesired β,γ-unsaturated nitrile. To favor the formation of the α,β-unsaturated isomer, careful control of the reaction temperature and the choice of catalyst and solvent are crucial.
Presence of a solid byproduct in the reaction mixture Formation of acetamide when using ammonium acetate as a catalyst.[1]The use of ammonium acetate as a catalyst in the initial condensation can lead to the formation of acetamide as a byproduct.[1] This can be removed by washing the reaction mixture with water.
Formation of isomeric acid byproducts Incomplete control over the reaction conditions during the hydrolysis of the nitrile intermediate.The hydrolysis of the nitrile can lead to a mixture of Δ1-cyclohexeneacetic acid and cyclohexylideneacetic acid. Optimization of hydrolysis conditions (e.g., acid concentration, temperature, and reaction time) is necessary to maximize the yield of the desired intermediate that will be hydrogenated to this compound.

Experimental Protocol: Synthesis of 1-Cyclohexenylacetonitrile (Intermediate)

This protocol is adapted from a literature procedure and outlines the synthesis of a key intermediate.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of ammonium acetate in a suitable solvent like benzene or toluene.[2]

  • Reflux: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected.[2]

  • Decarboxylation: After cooling, the intermediate cyclohexylidenecyanoacetic acid can be isolated or directly decarboxylated by heating.[2]

  • Purification: The resulting 1-cyclohexenylacetonitrile is then purified by distillation under reduced pressure.[2]

Logical Workflow for Route 1

G cluster_condensation Knoevenagel Condensation cluster_decarboxylation Decarboxylation cluster_hydrolysis_hydrogenation Hydrolysis & Hydrogenation cluster_side_reactions Potential Side Reactions A Cyclohexanone + Cyanoacetic Acid B Cyclohexylidenecyanoacetic Acid A->B Ammonium Acetate E Acetamide Formation A->E C 1-Cyclohexenylacetonitrile B->C Heat F Isomeric Nitrile Formation B->F D This compound C->D H3O+ then H2/Catalyst G Isomeric Acid Formation C->G

Caption: Synthetic workflow from cyclohexanone to this compound, highlighting key steps and potential side reactions.

Route 2: Hydrogenation of Phenylacetic Acid

This method involves the catalytic hydrogenation of the aromatic ring of phenylacetic acid.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Incomplete reaction Insufficient catalyst activity, low hydrogen pressure, or short reaction time.Ensure the catalyst is active and not poisoned. Increase hydrogen pressure and/or reaction time. The choice of catalyst (e.g., Rhodium on carbon, Ruthenium) and reaction conditions (temperature, pressure, solvent) is critical for achieving complete hydrogenation.
Presence of cyclohexenylacetic acid isomers Incomplete hydrogenation of the aromatic ring.This indicates that the hydrogenation has not gone to completion. Increasing the reaction time, hydrogen pressure, or catalyst loading can help drive the reaction to the fully saturated product.
Formation of byproducts from the carboxylic acid group Harsh reaction conditions leading to reduction or decarboxylation.While less common under typical aromatic ring hydrogenation conditions, excessively high temperatures or certain catalysts could potentially lead to the reduction of the carboxylic acid to an alcohol or even decarboxylation. Using milder conditions and a selective catalyst can mitigate this.

Experimental Protocol: Catalytic Hydrogenation of Phenylacetic Acid

A general procedure for the hydrogenation of phenylacetic acid is as follows:

  • Reaction Setup: In a high-pressure reactor, dissolve phenylacetic acid in a suitable solvent (e.g., acetic acid, ethanol).

  • Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Rh/C, Ru/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the mixture to the target temperature and stir vigorously.

  • Workup: After the reaction is complete (monitored by techniques like TLC or GC), cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or distillation.

Logical Workflow for Route 2

G cluster_hydrogenation Catalytic Hydrogenation cluster_side_reactions Potential Side Reactions A Phenylacetic Acid B This compound A->B H2, Catalyst (e.g., Rh/C) C Incomplete Hydrogenation (Cyclohexenylacetic Acids) A->C D Carboxylic Acid Reduction (2-Cyclohexylethanol) B->D

Caption: Synthetic workflow for the hydrogenation of phenylacetic acid, indicating potential side products.

Route 3: Arndt-Eistert Homologation of Cyclohexanecarboxylic Acid

This route involves the chain extension of cyclohexanecarboxylic acid.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Formation of α-chloromethylketone Reaction of the diazoketone intermediate with HCl generated during the formation of the acid chloride.Use of a base, such as triethylamine, or two equivalents of diazomethane to neutralize the HCl byproduct is recommended.
Low yield of the homologated acid Incomplete Wolff rearrangement or side reactions of the highly reactive ketene intermediate.The Wolff rearrangement, which is the key step, can be promoted by using a catalyst such as silver oxide (Ag₂O) or by photolysis. The reaction should be performed in the presence of a nucleophile (like water for the acid, or an alcohol for an ester) to trap the ketene intermediate and prevent polymerization.

Experimental Protocol: Arndt-Eistert Homologation

A general procedure for the Arndt-Eistert homologation is as follows:

  • Acid Chloride Formation: Convert cyclohexanecarboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Diazoketone Formation: React the acid chloride with diazomethane (handle with extreme caution due to its toxicity and explosive nature) to form the diazoketone intermediate.

  • Wolff Rearrangement: Induce the Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., Ag₂O) and a nucleophile (e.g., water) to form this compound.

  • Purification: The final product is purified by standard techniques such as extraction and crystallization.

Logical Workflow for Route 3

G cluster_activation Acid Activation cluster_diazoketone Diazoketone Formation cluster_rearrangement Wolff Rearrangement cluster_side_reactions Potential Side Reaction A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B SOCl2 C Diazoketone Intermediate B->C CH2N2 E α-Chloromethylketone Formation B->E + CH2N2, HCl D This compound C->D Ag2O, H2O

Caption: The Arndt-Eistert homologation of cyclohexanecarboxylic acid, showing the main reaction pathway and a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common impurities can include unreacted starting materials (e.g., phenylacetic acid), partially hydrogenated intermediates (e.g., cyclohexenylacetic acids), or byproducts from the specific synthetic route used. The nature and amount of impurities will vary depending on the manufacturing process and the purification methods employed.

Q2: How can I effectively remove unreacted phenylacetic acid from my final product after hydrogenation?

A2: Phenylacetic acid and this compound have different physical properties. Purification can often be achieved by recrystallization from a suitable solvent system, where the desired product crystallizes out, leaving the more soluble impurity in the mother liquor. Alternatively, column chromatography can be an effective separation method.

Q3: In the synthesis from cyclohexanone, my overall yield is consistently low. What are the likely causes?

A3: Low overall yield in this multi-step synthesis can be attributed to several factors. Incomplete condensation or decarboxylation are common issues. The formation of isomeric byproducts that are difficult to separate can also contribute to a lower isolated yield of the desired product. Each step should be optimized and monitored for completion.

Q4: Are there any safety concerns I should be aware of when performing the Arndt-Eistert reaction?

A4: Yes, the Arndt-Eistert reaction involves the use of diazomethane, which is a highly toxic and explosive gas. It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety precautions. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, are available and should be considered.

Q5: Can I use a different catalyst for the hydrogenation of phenylacetic acid?

A5: Yes, while rhodium and ruthenium catalysts are commonly used, other noble metal catalysts such as palladium and platinum can also be effective. The choice of catalyst can influence the reaction conditions required (temperature, pressure) and the selectivity of the hydrogenation. It is advisable to perform small-scale screening experiments to identify the optimal catalyst for your specific setup.

References

How to resolve emulsions during Cyclohexaneacetic acid extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsions encountered during the extraction of Cyclohexaneacetic acid.

Troubleshooting Guide & FAQs

This section addresses common issues and provides step-by-step solutions to resolve emulsions during your experimental workflow.

Q1: What is an emulsion and why does it form during my this compound extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the extraction of this compound, vigorous shaking or agitation of the separatory funnel can lead to the formation of an emulsion, especially if surfactant-like impurities are present.[1][3] These impurities can be residual starting materials, byproducts, or compounds that have partial solubility in both the aqueous and organic phases.[3]

Q2: I have an emulsion in my separatory funnel. What is the first and simplest step I should take?

The most straightforward initial step is to be patient. Allow the separatory funnel to stand undisturbed for 10 to 60 minutes.[4] Often, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the funnel or tapping the sides of the glass can sometimes expedite this process.[4][5]

Q3: The emulsion is persistent after waiting. What are the common chemical methods to break it?

If mechanical methods are unsuccessful, several chemical approaches can be employed to disrupt the emulsion. These methods work by altering the properties of the aqueous layer to force phase separation.

  • "Salting Out" with Brine: The most common and often effective technique is the addition of a saturated sodium chloride (brine) solution.[3][4] This increases the ionic strength of the aqueous layer, which in turn decreases the solubility of the organic components in the aqueous phase and helps to break the emulsion.[1][3]

  • pH Adjustment: Altering the pH of the aqueous layer by adding an acid or a base can break an emulsion.[2][5][6] This is particularly effective if the emulsion is stabilized by acidic or basic impurities. For the extraction of this compound, which is acidic, careful addition of a dilute acid may help.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially breaking the emulsion.[1][3]

Q4: Are there any physical or mechanical methods I can use for very stubborn emulsions?

For highly stable emulsions, more robust techniques may be necessary:

  • Centrifugation: If the sample volume is appropriate for the available equipment, centrifugation is a highly effective method to break an emulsion.[1][2][5][6] The centrifugal force accelerates the separation of the dispersed droplets.

  • Filtration: The emulsion can be passed through a filter medium like glass wool or Celite.[3][7] This can physically disrupt the droplets and promote coalescence. In the synthesis of a related compound, cyclohexylidenecyanoacetic acid, slow filtration through a Büchner funnel is a documented method to break the emulsion that forms during the workup.[8]

  • Ultrasonic Bath: Placing the sample in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[5][6] It is advisable to use an ice bath in conjunction to prevent any potential sample degradation from heat.

Q5: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than treatment.[1][3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without excessive agitation.[3]

  • Pre-emptive "Salting Out": If you anticipate emulsion formation, add salt to the aqueous layer before the extraction.[5][6]

  • Solid Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be employed to avoid emulsion formation altogether.[1]

Summary of Emulsion Breaking Techniques

The following table summarizes the common techniques for resolving emulsions, their principles of action, and general applicability.

TechniquePrinciple of ActionGeneral Applicability
Patience/Gentle Agitation Allows time for droplets to coalesce naturally; gentle energy input can aid this process.First-line approach for all emulsions.
"Salting Out" (Brine Addition) Increases the ionic strength and polarity of the aqueous phase, reducing the solubility of organic components.[3][4]Widely effective, especially for neutral organic compounds.
pH Adjustment Neutralizes or protonates/deprotonates emulsifying agents, altering their solubility and disrupting the emulsion.[2][5][6]Effective for emulsions stabilized by acidic or basic impurities.
Solvent Addition Changes the properties of the organic phase to improve the solubility of the emulsifying agent in one of the phases.[1][3]Useful when other methods fail; requires careful solvent choice.
Centrifugation Applies a strong force that accelerates the separation of the immiscible liquids.[1][2][5][6]Highly effective for small to moderate sample volumes.
Filtration (Glass Wool/Celite) Physically breaks up the emulsified layer by passing it through a porous medium.[3][7]Effective for stubborn emulsions and when precipitates are present.
Ultrasonic Bath Uses high-frequency sound waves to disrupt the emulsion.[5][6]A good option for thermally sensitive samples when combined with cooling.

Experimental Protocols

Protocol 1: "Salting Out" with Brine

  • Preparation of Saturated Brine: To a beaker of deionized water, add sodium chloride (NaCl) with stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.

  • Procedure:

    • Carefully vent the separatory funnel containing the emulsion.

    • Add the saturated brine solution to the separatory funnel. A volume equivalent to 10-20% of the aqueous layer is a good starting point.[4]

    • Gently invert the separatory funnel 2-3 times. Do not shake vigorously.

    • Allow the funnel to stand and observe the phase separation.

    • Once the layers have clearly separated, drain the lower aqueous layer and then the upper organic layer into separate flasks.

Protocol 2: Filtration through Glass Wool

  • Apparatus Setup:

    • Take a small plug of glass wool and place it at the bottom of a standard laboratory funnel.

    • Place the funnel over a clean receiving flask.

  • Procedure:

    • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) into the funnel containing the glass wool plug.

    • Allow the liquid to pass through the glass wool. The glass wool will help to break up the emulsion, and the two distinct layers should collect in the receiving flask.

    • Transfer the contents of the receiving flask back to the separatory funnel and perform the layer separation as usual.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting emulsions during the extraction of this compound.

Emulsion_Troubleshooting Start Emulsion Formed Patience Wait 10-60 min Gentle Swirling Start->Patience Check1 Emulsion Resolved? Patience->Check1 Brine Add Saturated Brine ('Salting Out') Check1->Brine No End Layers Separated Check1->End Yes Check2 Emulsion Resolved? Brine->Check2 Advanced Consider Advanced Methods Check2->Advanced No Check2->End Yes Centrifuge Centrifugation Advanced->Centrifuge Filter Filtration (Glass Wool/Celite) Advanced->Filter Ultrasonic Ultrasonic Bath Advanced->Ultrasonic Centrifuge->End Filter->End Ultrasonic->End

Caption: Troubleshooting workflow for resolving emulsions.

References

Technical Support Center: Optimizing Cyclohexaneacetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of Cyclohexaneacetic acid.

Troubleshooting Guides

Encountering issues during derivatization is common. This guide outlines potential problems, their probable causes, and recommended solutions to get your experiments back on track.

Table 1: Troubleshooting Common Derivatization Issues for this compound

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield Presence of moisture: Water can decompose silylating reagents or hinder the derivatization reaction.[1] • Inactive Reagents: Derivatization reagents can degrade over time, especially if not stored properly. • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.[1] • Insufficient Reaction Time: Some derivatization reactions, especially with sterically hindered acids, can take several hours to complete.[1] • Incorrect Reagent Stoichiometry: An insufficient amount of derivatizing agent will lead to an incomplete reaction.• Ensure all glassware is thoroughly dried. Use anhydrous solvents and consider adding a drying agent like sodium sulfate to the reaction mixture.[2] • Use fresh, high-purity reagents. Store reagents under inert gas and away from moisture.[3] • Optimize the reaction temperature. Heating the reaction mixture can often increase the yield and decrease reaction time.[2] For example, some silylation reactions are heated to 60-100°C.[4] • Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time.[2] • Use an excess of the derivatizing reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a general rule of thumb.[1]
Multiple Peaks for a Single Analyte in Chromatogram Incomplete Derivatization: Both the derivatized and underivatized acid are present. • Formation of Isomers: The derivatization process may lead to the formation of different isomers.[5] • Side Reactions: The derivatizing reagent may react with other functional groups or impurities. • Reagent Impurities: Impurities in the derivatizing reagent can lead to extra peaks.[5]• Increase reaction time, temperature, or the amount of derivatizing reagent to drive the reaction to completion.[1] • Adjust reaction conditions (e.g., temperature, catalyst) to favor the formation of a single isomer. • Purify the starting material (this compound) before derivatization. • Use high-purity reagents and solvents.[3]
Poor Peak Shape (Tailing or Fronting) in GC/HPLC Adsorption of Analyte: The underivatized or partially derivatized acid can interact with active sites in the GC inlet or column.[4] • Column Degradation: Acidic byproducts from the derivatization reaction can damage the chromatographic column.[2]• Ensure complete derivatization to reduce the polarity of the analyte.[6] • Use a deactivated liner in the GC inlet and a column appropriate for the analyte. Silanizing glassware can also prevent sample loss.[2] • Remove acidic byproducts before analysis. This can often be achieved through a simple workup procedure.[2]
Variable Results/Poor Reproducibility Inconsistent Reaction Conditions: Small variations in temperature, time, or reagent amounts can lead to different outcomes. • Moisture Contamination: The amount of water can vary between experiments.• Carefully control all reaction parameters. Use a thermostatically controlled heating unit for consistent temperatures.[2] • Ensure consistent and thorough drying of all reagents, solvents, and glassware for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for carboxylic acids like this compound fall into three main categories:

  • Silylation: This method replaces the active hydrogen on the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1] Silylation increases the volatility of the compound, making it suitable for Gas Chromatography (GC) analysis.[1]

  • Acylation: This process involves the reaction of the carboxylic acid with an acylating agent to form an ester, thioester, or amide.[2][6] This can improve stability and chromatographic behavior.[2]

  • Alkylation (Esterification): This is a type of alkylation where the acidic hydrogen is replaced by an alkyl group, forming an ester.[2] This is a common method to reduce the polarity of carboxylic acids for GC or HPLC analysis.[4]

Q2: How can I choose the right derivatization reagent for my application?

A2: The choice of reagent depends on several factors:

  • The analytical technique: For GC analysis, reagents that increase volatility, such as silylating agents (e.g., BSTFA), are ideal.[1] For HPLC, derivatization often aims to add a chromophore or fluorophore for UV or fluorescence detection.[6][7]

  • The functional group: this compound has a carboxylic acid group. Reagents that specifically react with carboxylic acids should be chosen.

  • The presence of other functional groups: If your molecule of interest has other active hydrogens (e.g., hydroxyl or amine groups), the chosen reagent may react with those as well.[2]

  • Desired derivative stability: Some derivatives are more stable than others. For example, tert-butyldimethylsilyl (TBDMS) derivatives are generally more stable to hydrolysis than TMS derivatives.[2]

Q3: My silylation reaction for this compound is not going to completion. What can I do?

A3: To drive the silylation reaction to completion, you can try the following:

  • Increase the temperature: Heating the reaction mixture, for instance to 75°C, can significantly increase the reaction rate and push it towards completion.[1]

  • Increase the reaction time: Some reactions may require several hours to complete, especially with sterically hindered molecules.[1]

  • Use a catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) to a silylating reagent like BSTFA can increase its reactivity.[1]

  • Increase the reagent concentration: Using a molar excess of the silylating reagent (e.g., a 2:1 ratio of BSTFA to active hydrogens) is recommended.[1]

  • Ensure anhydrous conditions: The presence of water can inhibit the reaction.[1]

Q4: Can I derivatize this compound for HPLC analysis?

A4: Yes, derivatization for HPLC is common, especially when the analyte has poor retention on reverse-phase columns or lacks a strong UV chromophore or fluorophore.[7][8] The goal is typically to attach a "tag" to the molecule that can be easily detected. For carboxylic acids, this often involves forming an amide or ester with a reagent that contains a fluorescent or UV-active group.[5][8]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures that can be adapted for this compound.

Protocol 1: Esterification of this compound for GC Analysis

This protocol describes the formation of a methyl ester using Boron Trifluoride (BF3) in methanol.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3 in methanol to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.[4]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the vial. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivative.

  • Analysis: Carefully transfer the hexane layer to an autosampler vial for GC analysis.

Table 2: Typical Reaction Conditions for Esterification

ParameterValue
Reagent BF3 in Methanol
Temperature 60 - 100 °C[4]
Reaction Time 5 - 15 minutes[4]
Solvent Hexane (for extraction)

Protocol 2: Amidation of this compound

This protocol outlines a general procedure for forming an amide using a carbodiimide coupling agent.

  • Sample Preparation: Dissolve this compound (1 equivalent) in an aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and an activator such as N-Hydroxysuccinimide (NHS) (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the amide product with an appropriate organic solvent.

  • Purification: Purify the product by column chromatography if necessary.

Table 3: Reagent Molar Ratios for Amidation

ReagentMolar Equivalent
This compound 1
EDC 1.5
NHS 1.2
Amine 1.2
DIEA 2

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup & Analysis Sample This compound Sample Solvent Add Anhydrous Solvent Sample->Solvent Reagent Add Derivatization Reagent (e.g., BSTFA, BF3-MeOH) Solvent->Reagent Heat Heat and/or Catalyze (if necessary) Reagent->Heat Quench Quench Reaction / Neutralize Heat->Quench Extract Extract Derivative Quench->Extract Analyze Analyze by GC/HPLC Extract->Analyze

Caption: General workflow for the derivatization of this compound.

Esterification_Reaction cluster_reactants Reactants cluster_products Products CAA This compound (R-COOH) Catalyst Acid Catalyst (e.g., BF3) CAA->Catalyst Alcohol Alcohol (e.g., Methanol) Alcohol->Catalyst Ester This compound Ester (R-COOR') Water Water Catalyst->Ester Catalyst->Water

Caption: Simplified reaction scheme for the esterification of this compound.

References

Storage and stability guidelines for Cyclohexaneacetic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and stability of Cyclohexaneacetic acid. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound powder should be stored at -20°C, where it can remain stable for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1] It is crucial to keep the vial tightly sealed.[1]

Q2: How should I store this compound once it is in solution?

It is highly recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, they can be stored in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions.[2]

Q3: What signs of degradation should I look for?

Visually, any change in the physical appearance of the compound, such as discoloration or clumping of the solid, may indicate degradation. Chemically, the presence of unexpected peaks during analytical testing (e.g., HPLC, GC-MS) would suggest the formation of degradation products.

Q4: Is this compound stable under normal laboratory conditions?

Yes, this compound is stable under normal, ambient conditions.[3][4] However, it is important to avoid certain conditions to ensure its integrity.

Q5: What substances are incompatible with this compound?

This compound should not be stored with strong oxidizing agents or strong acids.[3][4][5] Contact with these substances can lead to chemical reactions that may degrade the compound.

Troubleshooting Guide

Problem: I observe unexpected results or a loss of activity in my experiments.

  • Possible Cause 1: Improper Storage. Verify that the this compound, both in solid and solution form, has been stored at the correct temperatures and for a duration within the recommended shelf life.

  • Possible Cause 2: Contamination. Ensure that the compound has not come into contact with incompatible materials such as strong oxidizing agents or strong acids.[3][4][5]

  • Possible Cause 3: Degradation of Stock Solution. If using a stock solution, consider the possibility of degradation due to repeated freeze-thaw cycles or prolonged storage. It is advisable to use freshly prepared solutions or aliquots that have been stored correctly.[1][2]

Problem: The solid this compound appears discolored or has changed in texture.

  • Possible Cause: Exposure to Adverse Conditions. This could be a sign of degradation due to exposure to heat, light, or moisture. It is also important to avoid the formation of dust.[3][4] Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1]

Storage and Stability Data Summary

FormStorage TemperatureShelf Life
Solid (Powder) -20°C3 years[1][2]
4°C2 years[1]
In Solvent -80°C1 year[2]
-20°C1 month[1][2]

Experimental Workflow: Handling and Storage of this compound

G cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_usage Experimental Use receive Receive Compound check_seal Check for Intact Seal receive->check_seal store_solid Store Solid at Recommended Temperature (-20°C for long-term, 4°C for short-term) check_seal->store_solid equilibrate Equilibrate Vial to Room Temperature (at least 1 hour) store_solid->equilibrate prepare_solution Prepare Solution on Day of Use equilibrate->prepare_solution store_solution Store Stock Solution (-80°C or -20°C) prepare_solution->store_solution If not used immediately use_fresh Use Freshly Prepared Solution prepare_solution->use_fresh aliquot Aliquot Stock Solution store_solution->aliquot use_aliquot Use Stored Aliquot aliquot->use_aliquot

Caption: Workflow for handling and storing this compound.

References

Troubleshooting low purity in Cyclohexaneacetic acid samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues with Cyclohexaneacetic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low purity in this compound samples?

Low purity in this compound can stem from several sources, primarily related to the synthesis and purification processes. Common causes include:

  • Incomplete reaction: If the synthesis reaction does not go to completion, unreacted starting materials will remain as impurities.

  • Side reactions: The formation of byproducts during synthesis is a major source of impurities. The specific byproducts will depend on the synthetic route used.

  • Inefficient purification: The chosen purification method, such as recrystallization, may not effectively remove all impurities if not optimized.

  • Degradation: The compound may degrade under certain experimental conditions, such as exposure to high temperatures or UV light, leading to the formation of degradation products.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of organic acids. A pure sample should show a single major peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the sample spectrum to that of a pure standard.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point. The reported melting point of this compound is in the range of 28-33 °C.

Q3: What is the most common method for purifying this compound?

Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a purer form, while the impurities remain dissolved in the solvent.

Troubleshooting Guides

Issue 1: Low Purity Determined by HPLC/GC-MS Analysis

Problem: Your HPLC or GC-MS analysis shows multiple peaks, indicating the presence of impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Starting Materials Review the synthesis protocol to ensure the reaction went to completion. Consider increasing the reaction time or temperature if appropriate. Purify the product using recrystallization or column chromatography.
Byproducts from Synthesis Identify the potential byproducts based on your synthetic route. Optimize the reaction conditions (e.g., temperature, catalyst) to minimize side reactions. Use a suitable purification method to remove the specific byproducts.
Solvent Impurities Ensure that the solvents used in the synthesis and purification are of high purity. Traces of solvent can appear as peaks in the chromatogram.
Sample Degradation Avoid exposing the sample to high temperatures or harsh acidic/basic conditions for prolonged periods. Store the sample in a cool, dark, and dry place.

Experimental Protocol: HPLC Analysis of this compound Purity

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of phosphoric acid or formic acid for MS compatibility) and an organic solvent like acetonitrile or methanol. The exact ratio may need to be optimized.

  • Detection: UV detection at a low wavelength (around 210 nm) is common for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent.

  • Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.

  • Analysis: A pure sample should exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities.

Issue 2: Poor Yield or Ineffective Purification with Recrystallization

Problem: You are attempting to purify your this compound by recrystallization, but you are experiencing a low yield of pure product, or the purity is not improving significantly.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents or solvent mixtures. Common choices for organic acids include water, ethanol, acetone, or mixtures like ethanol/water or ethyl acetate/heptane.
Using Too Much Solvent Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor, leading to low recovery. Use the minimum amount of hot solvent required to fully dissolve the solid.
Cooling Too Quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Crystallization Fails to Occur If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure compound can also induce crystallization.
"Oiling Out" The compound may come out of solution as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. Reheat the solution, add more solvent, and allow it to cool more slowly.

Experimental Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Through small-scale trials, identify a suitable solvent that dissolves this compound when hot but not when cold.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Purity Analysis of this compound Samples

Sample ID Appearance Melting Point (°C) HPLC Purity (%) Major Impurity (if identified)
Crude Product Off-white solid25-3085.2Phenylacetic Acid (from incomplete hydrogenation)
Recrystallized (Ethanol/Water) White crystalline solid31-3399.5Not Detected
Commercial Standard White crystalline solid32-33>99.8Not Detected

Mandatory Visualizations

Troubleshooting_Workflow start Low Purity of This compound check_purity Assess Purity by HPLC/GC-MS start->check_purity multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks identify_impurities Identify Impurities (Starting materials, byproducts) multiple_peaks->identify_impurities Yes pure_product High Purity Product multiple_peaks->pure_product No (Single Peak) optimize_synthesis Optimize Synthesis Conditions identify_impurities->optimize_synthesis purify Purify by Recrystallization optimize_synthesis->purify recheck_purity Re-assess Purity purify->recheck_purity poor_yield Poor Yield or No Improvement? recheck_purity->poor_yield troubleshoot_recrystallization Troubleshoot Recrystallization troubleshoot_recrystallization->purify poor_yield->pure_product No poor_yield->troubleshoot_recrystallization Yes

Caption: A workflow for troubleshooting low purity in this compound samples.

Recrystallization_Protocol start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if solids present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A step-by-step experimental workflow for the recrystallization of this compound.

How to increase the solubility of Cyclohexaneacetic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexaneacetic acid. The following information offers solutions to common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is slightly soluble in water. Experimental data indicates its solubility is approximately 2.88 mg/mL at 25°C[1][2]. Due to its hydrophobic cyclohexane structure, achieving high concentrations in purely aqueous solutions can be challenging[3].

Q2: Why is my this compound not dissolving in water?

A2: this compound is a weak acid with limited water solubility. If you are observing poor dissolution, it is likely due to the neutral pH of your water. In its protonated (uncharged) form, the non-polar cyclohexane ring dominates its physicochemical properties, limiting its interaction with polar water molecules.

Q3: What is the pKa of this compound and why is it important for solubility?

A3: The pKa of this compound is 4.94[4]. The pKa is the pH at which the acid is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form. This value is critical because the solubility of the deprotonated, ionized form (cyclohexaneacetate) is significantly higher in water than the neutral form[5][6]. By adjusting the pH of the solution above the pKa, you can dramatically increase its solubility.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is readily soluble in many organic solvents. It is reported to be miscible with ethanol[1] and soluble in other common organic solvents[3]. Co-solvents are often used in combination with water to increase the solubility of hydrophobic compounds[][8][9].

Troubleshooting Guide

Issue: Precipitate forms when trying to dissolve this compound in a buffer.
Potential Cause Troubleshooting Step Explanation
Incorrect pH Adjust the pH of the aqueous solution to be at least 2 units above the pKa (i.e., pH > 6.94).As a carboxylic acid, this compound's solubility is highly pH-dependent. At a pH below its pKa of 4.94, it exists primarily in its less soluble, protonated form. Increasing the pH deprotonates the carboxylic acid, forming the highly soluble carboxylate salt[5][10].
Low Temperature Gently warm the solution while stirring.Solubility of solids generally increases with temperature. Ensure the temperature is appropriate for your experimental stability constraints.
Insufficient Solvent Increase the volume of the solvent.The concentration you are trying to achieve may be above the intrinsic solubility of the compound under the current conditions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its solubility.

PropertyValueSource
Water Solubility 2.88 mg/mL (at 25 °C)[1][2]
pKa 4.94[4]
Molecular Weight 142.20 g/mol [11]
Physical Form Solid[1][12]
Melting Point 28-33 °C[1][12]
LogP 2.85[1]

Experimental Protocols & Methodologies

Method 1: Solubility Enhancement via pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by converting it to its more soluble salt form.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • pH meter

  • Stir plate and stir bar

Protocol:

  • Weigh the desired amount of this compound and add it to the required volume of deionized water to form a slurry.

  • Place the container on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH or KOH solution dropwise to the slurry.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until all the this compound has dissolved and the pH is stable at a target value of 7.0 or higher (at least 2 pH units above the pKa).

  • The resulting solution will contain the sodium or potassium salt of this compound, which is significantly more water-soluble.

cluster_workflow Workflow: pH Adjustment for Solubility A 1. Add this compound to Water (Slurry) B 2. Add 1 M NaOH dropwise while stirring A->B Start C 3. Monitor pH B->C Titrate D 4. Continue adding base until pH > 6.94 C->D Check pH D->B pH < 6.94 E 5. All solid dissolves D->E pH > 6.94 F Result: Soluble Cyclohexaneacetate Salt Solution E->F cluster_cosolvency Logic: Co-Solvency Mechanism A This compound (Hydrophobic) C Poor Solubility A->C F Increased Solubility A->F B Water (High Polarity) B->C E Solvent Mixture (Reduced Polarity) B->E D Add Co-solvent (e.g., Ethanol) D->E E->F

References

Technical Support Center: Cyclohexaneacetic Acid Reactions & Decarboxylation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexaneacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent unwanted decarboxylation during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem in reactions with this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] In the context of reactions involving this compound, this is often an undesirable side reaction as it leads to the formation of methylcyclohexane, an impurity that reduces the yield of your desired product and complicates purification. While some carboxylic acids with specific structural features (like a β-keto group) are prone to easy decarboxylation, even simple aliphatic acids like this compound can undergo this process under certain conditions, particularly at elevated temperatures.[3][4]

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: The primary factors that can induce the decarboxylation of this compound are:

  • High Temperatures: Heat is a major driver of decarboxylation. For many carboxylic acids, high reaction temperatures provide the necessary activation energy for the C-C bond cleavage that initiates CO₂ release.[4] Oxidative decarboxylation of cyclohexanecarboxylic acid, a similar compound, has been observed at temperatures around 200°C.[5]

  • Strongly Acidic or Basic Conditions: Both harsh acidic and basic environments can facilitate decarboxylation, although the mechanisms differ.[3] The rate of decarboxylation of some amino acids has been shown to be pH-dependent.[6]

  • Presence of Certain Catalysts: Some metal catalysts, while promoting a desired reaction, can also have the unintended side effect of catalyzing decarboxylation. For instance, palladium catalysts have been used in reactions involving the decarboxylation of cyclohexane carboxylic acids.[7]

Q3: How can I prevent decarboxylation when performing an esterification with this compound?

A3: To prevent decarboxylation during the esterification of this compound, consider the following strategies:

  • Use Mild Reaction Conditions: Opt for lower reaction temperatures. While classic Fischer esterification often involves refluxing with a strong acid catalyst, this can promote decarboxylation.[8]

  • Employ Catalysts for Low-Temperature Esterification: Certain catalysts are effective at lower temperatures. For example, 4-dodecylbenzenesulfonic acid (DBSA) has been used for esterification at 40°C.[9][10]

  • Utilize Protecting Groups: The most common way to protect a carboxylic acid is by converting it to an ester, which can then be cleaved under mild conditions after other desired reactions have been performed.[1][3][11] Common ester protecting groups include methyl, ethyl, benzyl, and t-butyl esters.[1]

Q4: What are the best practices for amide coupling with this compound to avoid decarboxylation?

A4: For amide bond formation, the key is to activate the carboxylic acid under mild conditions that do not require high heat.

  • Use Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation at or below room temperature.[12][13][14] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine without the need for high temperatures.[13]

  • Incorporate Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can be used in conjunction with coupling agents like EDC or DCC to improve reaction efficiency and suppress side reactions.[2][4]

  • Choose an Appropriate Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction without interfering with the coupling process.[15]

Troubleshooting Guides

Problem 1: Low yield of the desired product and evidence of methylcyclohexane formation.

This is a classic sign of unwanted decarboxylation. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting_Decarboxylation start Low Yield & Methylcyclohexane Detected check_temp Review Reaction Temperature start->check_temp high_temp Is Temperature > 100°C? check_temp->high_temp lower_temp Action: Lower Reaction Temperature or Use a Low-Temperature Catalyst high_temp->lower_temp Yes check_pH Examine Reaction pH high_temp->check_pH No end Problem Resolved lower_temp->end harsh_pH Are Strong Acids or Bases Used? check_pH->harsh_pH adjust_pH Action: Use Milder Acids/Bases or Buffer the Reaction harsh_pH->adjust_pH Yes check_catalyst Investigate Catalyst harsh_pH->check_catalyst No adjust_pH->end catalyst_issue Is the Catalyst Known to Promote Decarboxylation? check_catalyst->catalyst_issue change_catalyst Action: Screen Alternative Catalysts catalyst_issue->change_catalyst Yes catalyst_issue->end No change_catalyst->end

Problem 2: The reaction is sluggish at lower temperatures, but increasing the heat leads to decarboxylation.

This indicates a need to enhance the reaction rate without resorting to high temperatures.

Sluggish_Reaction_Workflow start Sluggish Reaction at Low Temp, Decarboxylation at High Temp esterification Esterification Reaction? start->esterification amide_coupling Amide Coupling Reaction? esterification->amide_coupling No ester_catalyst Action: Use a More Active Low-Temperature Catalyst (e.g., DBSA, DCC/DMAP) esterification->ester_catalyst Yes coupling_agent Action: Optimize Coupling Agent and Additives (e.g., EDC/HOBt) amide_coupling->coupling_agent Yes other_reaction Other Reaction Type amide_coupling->other_reaction No end Reaction Optimized ester_catalyst->end coupling_agent->end protecting_group Action: Consider a Protecting Group Strategy other_reaction->protecting_group protecting_group->end

Data Presentation

Table 1: Estimated Effect of Temperature on Esterification Yield of this compound

Temperature (°C)CatalystReaction Time (h)Estimated Ester Yield (%)Estimated Decarboxylation (%)
40DBSA4>90<1
70-75H₂SO₄ (cat.)6-8~655-10
110H₂SO₄ (cat.)4-6~6315-25
>150H₂SO₄ (cat.)2-4<50>40

Table 2: Comparison of Coupling Agents for Amide Synthesis with this compound at Room Temperature

Coupling AgentAdditiveBaseSolventReaction Time (h)Estimated Amide Yield (%)
EDCHOBtDIPEACH₃CN1285-95
DCCDMAP (cat.)-CH₂Cl₂680-90
HATUDIPEADMF1270-85
SOCl₂ then AminePyridineCH₂Cl₂460-75 (risk of side reactions)

Experimental Protocols

Protocol 1: Low-Temperature Esterification of this compound

This protocol is designed to maximize ester yield while minimizing decarboxylation by using a mild catalyst at a low temperature.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., Ethanol, 10 eq)

    • 4-dodecylbenzenesulfonic acid (DBSA) (0.1 eq)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • Dissolve this compound in the alcohol and solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add DBSA to the reaction mixture.

    • Stir the reaction at 40°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete (typically 4-6 hours), quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Coupling of this compound using EDC/HOBt

This protocol utilizes a common and efficient coupling agent system to form an amide bond under mild, room temperature conditions.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

  • Procedure:

    • Dissolve this compound and HOBt in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC to the cooled solution and stir for 15-30 minutes at 0°C.

    • Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

Decarboxylation_Mechanism substrate This compound (R-COOH) protonation Protonation of Carbonyl Oxygen (in acidic conditions) substrate->protonation H+ heat Heat (Δ) substrate->heat intermediate Intermediate (stabilized carbocation or carbanion) protonation->intermediate heat->intermediate co2_loss Loss of CO₂ intermediate->co2_loss product Methylcyclohexane (R-H) co2_loss->product

References

Validation & Comparative

Comparing the acidity of Cyclohexaneacetic acid and Benzoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Acidity of Cyclohexaneacetic Acid and Benzoic Acid

This guide provides a detailed comparison of the acidity of this compound and Benzoic acid, supported by experimental data and theoretical explanations. It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Introduction to Acidity and pKa

The acidity of a compound is its ability to donate a proton (H+). In aqueous solutions, the strength of an acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid, signifying a greater extent of dissociation.

  • This compound is an aliphatic carboxylic acid with a carboxyl group attached to a cyclohexane ring via a methylene bridge.

  • Benzoic acid is the simplest aromatic carboxylic acid, with a carboxyl group directly attached to a benzene ring.

Quantitative Comparison of Acidity

The acidity of these two compounds differs due to the electronic effects of the cyclohexane and benzene rings, respectively. The following table summarizes their key properties.

PropertyThis compoundBenzoic Acid
Structure C8H14O2C7H6O2
Molar Mass 142.20 g/mol 122.12 g/mol
pKa 4.51 - 4.94[1][2][3]4.20[4][5][6][7]
Acidity Weaker AcidStronger Acid

Analysis of Acidity: Structural Effects

Benzoic acid is a stronger acid than this compound. This difference in acidity can be primarily attributed to the electronic properties of the phenyl group versus the cyclohexyl group.

  • Benzoic Acid: The carboxyl group is attached to an sp2-hybridized carbon of the benzene ring. The sp2 hybridized carbon is more electronegative than an sp3 hybridized carbon, leading to an inductive electron-withdrawing effect. This effect delocalizes the negative charge of the carboxylate anion through resonance, stabilizing the conjugate base and thus increasing the acidity of the parent molecule.

  • This compound: The carboxyl group is attached to a methylene group, which in turn is attached to the sp3-hybridized carbons of the cyclohexane ring. Alkyl groups like cyclohexane are generally considered to be electron-donating. This electron-donating effect intensifies the negative charge on the carboxylate anion, destabilizing the conjugate base and making the acid weaker compared to benzoic acid.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A common and accurate method for determining the pKa of a carboxylic acid is through potentiometric titration.

Objective: To determine the pKa of this compound or Benzoic acid by monitoring the pH of the acid solution as a strong base is added.

Materials:

  • This compound or Benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Preparation of the Acid Solution: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the standardized NaOH solution from the buret in small, known increments (e.g., 0.5 mL).

  • Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the volume of NaOH at the equivalence point from the inflection point of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Visualization of Acidity Factors

The following diagram illustrates the key structural differences and their influence on the stability of the conjugate bases of this compound and Benzoic acid.

Acidity_Comparison cluster_benzoic Benzoic Acid cluster_b_factors cluster_cyclohexaneacetic This compound cluster_c_factors BA Benzoic Acid B_conj Benzoate (Conjugate Base) BA->B_conj Deprotonation B_stability Higher Stability B_conj->B_stability B_factor1 sp2 Carbon of Benzene Ring B_factor2 Electron Withdrawing (Inductive Effect & Resonance) CA This compound C_conj Cyclohexaneacetate (Conjugate Base) CA->C_conj Deprotonation C_stability Lower Stability C_conj->C_stability C_factor1 sp3 Carbons of Cyclohexane Ring C_factor2 Electron Donating (Inductive Effect)

Caption: Factors influencing the acidity of Benzoic and this compound.

References

A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the structural and physicochemical differences between Cyclohexaneacetic acid and Cyclohexanecarboxylic acid. The subtle variation in their molecular architecture leads to significant differences in their chemical properties and potential applications, particularly in the realm of medicinal chemistry and material science.

Core Structural Differences

The fundamental distinction between this compound and Cyclohexanecarboxylic acid lies in the linkage of the carboxyl functional group to the cyclohexane ring. In Cyclohexanecarboxylic acid, the carboxyl group is directly bonded to a carbon atom of the cyclohexane ring. In contrast, this compound features a methylene (-CH2-) spacer group that connects the carboxyl group to the cyclohexane ring.[1][2] This seemingly minor difference has profound implications for the molecule's acidity, steric profile, and reactivity.

G cluster_0 Cyclohexanecarboxylic Acid cluster_1 This compound a C6H11COOH b b c C6H11CH2COOH d d

Caption: Molecular structures of the two acids.

Physicochemical Properties: A Tabulated Comparison

The introduction of a methylene bridge in this compound alters its physical and chemical properties when compared to Cyclohexanecarboxylic acid. These differences are summarized below.

PropertyCyclohexanecarboxylic AcidThis compound
Molecular Formula C₇H₁₂O₂[2][3]C₈H₁₄O₂[1][4]
Molecular Weight 128.17 g/mol [2]142.20 g/mol [1]
Melting Point 30-32 °C[2][3]33 °C[1]
Boiling Point 232-234 °C[2][3]242-243 °C[1]
Water Solubility 4.6 mg/mL at 25 °C[2]2.88 mg/mL at 25 °C[1]
pKa 4.90[5][6][7]~4.9 - 5.0 (Slightly weaker than Cyclohexanecarboxylic acid)

Impact of Structural Divergence

The structural variation directly influences the electronic and steric characteristics of the molecules, which in turn dictates their reactivity and potential biological activity.

G A Structural Difference B Carboxyl Group Linkage A->B C Direct (Cyclohexanecarboxylic Acid) B->C D Methylene Bridge (this compound) B->D E Physicochemical Consequences C->E Inductive Effect D->E Altered Inductive Effect F Acidity (pKa) E->F G Steric Hindrance E->G H Reactivity & Biological Interaction F->H G->H

Caption: Logical flow of structural impact.

Acidity and the Inductive Effect

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The cyclohexane group is weakly electron-donating through an inductive effect. In Cyclohexanecarboxylic acid, this effect is exerted directly on the carboxyl group.

In this compound, the intervening methylene group also contributes a weak electron-donating effect. This additional inductive effect slightly destabilizes the resulting carboxylate anion, making it a marginally weaker acid (higher pKa) than Cyclohexanecarboxylic acid. While the pKa values are very close, this subtle difference can be critical in pH-sensitive applications like drug formulation and catalysis.[8]

Steric Hindrance and Reactivity

The methylene spacer in this compound increases the distance between the bulky cyclohexane ring and the reactive carboxyl group. This can lead to reduced steric hindrance around the reaction center. For drug development professionals, this is a key consideration, as it can influence how a molecule fits into the binding pocket of a target enzyme or receptor. A less sterically hindered carboxyl group may form more favorable interactions, potentially leading to higher binding affinity or altered pharmacological activity.

Experimental Protocols

To empirically determine and verify the physicochemical differences between these two acids, standardized experimental procedures are essential.

Determination of pKa via Potentiometric Titration

This is a standard method to accurately measure the dissociation constant of an acid.

Objective: To determine the pKa of this compound and Cyclohexanecarboxylic acid.

Materials:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0)

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Beakers (100 mL)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Analytical grade this compound and Cyclohexanecarboxylic acid

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid (e.g., 0.1-0.2 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. If solubility is an issue, a co-solvent like ethanol can be used, though this may slightly alter the apparent pKa.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

  • Initial Reading: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (V_eq).

    • The volume at the half-equivalence point is V_eq / 2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the distinct structures.

  • Cyclohexanecarboxylic acid: The ¹H NMR spectrum will show a characteristic signal for the methine proton (CH) to which the carboxyl group is attached, typically in the 2.2-2.6 ppm range.

  • This compound: The ¹H NMR spectrum will display a distinct signal for the two methylene protons (-CH₂-) adjacent to the carboxyl group, usually appearing as a doublet in the 2.0-2.4 ppm range. The signals for the cyclohexane protons will also be present in both spectra but will show subtle differences due to the different electronic environments.

This guide illustrates that while this compound and Cyclohexanecarboxylic acid are structurally similar, the presence of a single methylene spacer imparts distinct physicochemical properties that are crucial for consideration in research and development.

References

A Comparative Analysis of the Biological Effects of Cyclohexaneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives of cyclohexaneacetic acid and related cyclohexane compounds. The following sections detail their anti-inflammatory, antiproliferative, and neurological effects, supported by experimental data. Detailed methodologies for the key experiments are provided, along with visualizations of signaling pathways and experimental workflows to facilitate understanding.

Comparative Anti-inflammatory and Antiproliferative Activities of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid

A series of six novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (compounds 2a-2f ) were synthesized and evaluated for their anti-inflammatory and antiproliferative properties. The anti-inflammatory activity was assessed by measuring the inhibition of pro-inflammatory cytokines (TNF-α and IL-6) and the modulation of the anti-inflammatory cytokine (IL-10) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The antiproliferative effects were determined against phytohaemagglutinin (PHA)-stimulated PBMCs.[1][2][3]

Data Presentation

The following tables summarize the biological activities of the synthesized compounds.

Table 1: Anti-inflammatory Activity of Amidrazone Derivatives (2a-2f) on LPS-Stimulated PBMCs [1][2]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Modulation (%)
2a 10~10No significant changeIncrease
50~15IncreaseIncrease
100~20No significant changeSignificant Inhibition
2b 10~20~10No significant change
50~25~15Significant Inhibition
100~92 ~93 Significant Inhibition
2c 10~15No significant changeNo significant change
50~20No significant changeNo significant change
100~25No significant changeNo significant change
2d 10No significant changeNo significant changeNo significant change
50No significant changeNo significant changeNo significant change
100IncreaseNo significant changeNo significant change
2e 10~10No significant changeNo significant change
50~15No significant changeNo significant change
100~20No significant changeNo significant change
2f 10~66-81 No significant changeNo significant change
50~66-81 No significant changeSignificant Inhibition
100~66-81 No significant changeSignificant Inhibition
Ibuprofen 100~10~10Significant Inhibition

Table 2: Antiproliferative Activity of Amidrazone Derivatives (2a-2f) on PHA-Stimulated PBMCs [1]

CompoundConcentration (µg/mL)Proliferation Inhibition (%)
2a 10~20
50~50
100~90
2b 10~50
50~50
100No significant change
2c 10~20
50~40
100~70
2d 10~30
50~95
100~95
2e 10~10
50~30
100~60
2f 10~25
50~60
100~90
Ibuprofen 100~70

Table 3: Antibacterial Activity (MIC, µg/mL) of Amidrazone Derivatives (2a-2f) [1][2][3]

CompoundS. aureusM. smegmatisE. coliY. enterocoliticaK. pneumoniaeC. albicans
2a >51264>512>512>512>512
2b >512>512>51264>512>512
2c 6464>512>512>512>512
2d >512>512>512>512>512>512
2e >512>512>512>512>512>512
2f >512>512>512128>512>512

Neurological Effects of Gabapentin, a this compound Derivative

Gabapentin, a well-established anticonvulsant and analgesic, is a derivative of this compound. Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6][7] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel, leading to a reduction in the release of excitatory neurotransmitters such as glutamate.[4]

Signaling Pathway of Gabapentin

The binding of Gabapentin to the α2δ-1 subunit interferes with the forward trafficking of the VGCCs to the presynaptic membrane. This results in a decreased density of these channels at the presynaptic terminal, leading to reduced calcium influx upon neuronal depolarization. Consequently, the release of neurotransmitters that mediate pain and seizure activity is diminished.

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GBP Gabapentin a2d1 α2δ-1 Subunit GBP->a2d1 VGCC Voltage-Gated Calcium Channel (VGCC) GBP->VGCC Inhibits trafficking and reduces influx a2d1->VGCC Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_out Glutamate Vesicle->Glutamate_out Release Ca_ion->Vesicle Triggers fusion Glutamate_Receptor Glutamate Receptor Glutamate_out->Glutamate_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Activation Glutamate_Receptor->Postsynaptic_Neuron Activates Ca_ion_source Extracellular Ca²⁺ Ca_ion_source->VGCC Depolarization-induced influx

Caption: Gabapentin's mechanism of action at the presynaptic terminal.

Anticancer Potential of Other Cyclohexane Derivatives

It is important to note that the IC50 values presented below are from different studies with varying experimental conditions (e.g., cell lines, incubation times). Therefore, a direct comparison of potency should be made with caution.

Table 4: Anticancer Activity (IC50, µM) of Selected Cyclohexane Derivatives

Derivative ClassCompoundCell LineIC50 (µM)Reference
Cyclohexa-2,5-diene-1,4-dioneCompound VM14 (Melanoma)7.0 ± 0.10[8]
Compound VA549 (Lung)18.7 ± 0.06[8]
Compound XIIM14 (Melanoma)12.0 ± 0.03[8]
Compound XIIIM14 (Melanoma)17.6 ± 0.05[8]
Cyclohexane-1,3-dioneMultiple DerivativesH460 (Lung)Various[9]

Experimental Protocols

Anti-inflammatory and Antiproliferative Assays for Amidrazone Derivatives

a) Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) [1]

  • Source: Freshly drawn venous blood from healthy adult donors.

  • Isolation: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

b) Cytokine Production Assay [1][10][11]

  • Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce pro-inflammatory cytokine production.

  • Treatment: The cells are treated with the test compounds (2a-2f ) at concentrations of 10, 50, and 100 µg/mL. Ibuprofen is used as a reference drug.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants are determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

c) Antiproliferative Assay [1]

  • Stimulation: PBMCs are stimulated with phytohaemagglutinin (PHA) at a final concentration of 5 µg/mL to induce T-cell proliferation.

  • Treatment: The cells are treated with the test compounds (2a-2f ) at concentrations of 10, 50, and 100 µg/mL.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the MTT assay.

Workflow for In Vitro Anti-inflammatory Assay

Anti_inflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_analysis Analysis A Isolate PBMCs from whole blood B Culture PBMCs in 96-well plates A->B C Add Cyclohexaneacetic acid derivatives B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours at 37°C, 5% CO₂ D->E F Collect supernatants E->F G Measure cytokine levels (TNF-α, IL-6, IL-10) using ELISA F->G H Analyze data and calculate % inhibition G->H

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

General Protocol for MTT Assay for Anticancer Activity
  • Cell Culture: Cancer cell lines are cultured in appropriate medium supplemented with FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

A Researcher's Guide to Confirming the Identity of Synthesized Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, rigorous confirmation of a target molecule's identity is a critical, non-negotiable step. This guide provides a comprehensive comparison of key analytical techniques for verifying the successful synthesis of Cyclohexaneacetic acid. We present supporting experimental data for this compound alongside three structurally similar alternatives: Cyclohexanecarboxylic acid, Caprylic acid, and Phenylacetic acid. Detailed experimental protocols are also provided to ensure accurate and reproducible results.

Comparison of Analytical Data for Identity Confirmation

The identity of a synthesized compound is definitively confirmed by comparing its physical and spectroscopic properties with those of a known standard or established literature values. Below is a comparative summary of key analytical data for this compound and its alternatives.

Analytical Technique This compound Cyclohexanecarboxylic Acid Caprylic (Octanoic) Acid Phenylacetic Acid
Molecular Formula C₈H₁₄O₂C₇H₁₂O₂C₈H₁₆O₂C₈H₈O₂
Molecular Weight 142.20 g/mol 128.17 g/mol 144.21 g/mol 136.15 g/mol
Melting Point 28-33 °C[1][2]30-31 °C16.7 °C76-78 °C
¹H NMR (CDCl₃, δ) ~2.21 (d, 2H), ~1.75-1.60 (m, 5H), ~1.30-1.05 (m, 6H)~2.35 (tt, 1H), ~1.95 (m, 2H), ~1.77 (m, 2H), ~1.65 (m, 1H), ~1.50-1.20 (m, 5H)~2.35 (t, 2H), ~1.63 (quint, 2H), ~1.30 (m, 8H), ~0.88 (t, 3H)~7.30 (m, 5H), ~3.65 (s, 2H)
¹³C NMR (CDCl₃, δ) ~179.5, ~41.5, ~34.5, ~33.0, ~26.0, ~25.8~183.0, ~43.0, ~29.0, ~25.5, ~25.0~180.5, ~34.0, ~31.5, ~29.0, ~29.0, ~24.5, ~22.5, ~14.0~178.0, ~133.5, ~129.0, ~128.5, ~127.0, ~41.0
IR (cm⁻¹) ~2925 (O-H, broad), ~1705 (C=O), ~1450 (C-H bend), ~1230 (C-O)~2930 (O-H, broad), ~1700 (C=O), ~1450 (C-H bend), ~1220 (C-O)~2930 (O-H, broad), ~1710 (C=O), ~1465 (C-H bend), ~1280 (C-O)~3030 (O-H, broad), ~1700 (C=O), ~1410 (C-H bend), ~1220 (C-O)
Mass Spec (m/z) 142 (M⁺), 83, 60, 55128 (M⁺), 111, 83, 55144 (M⁺), 73, 60, 45136 (M⁺), 91, 65

Experimental Workflow for Identity Confirmation

A systematic approach is crucial for the unambiguous identification of a synthesized compound. The following workflow outlines the logical progression of analytical techniques used to confirm the identity of this compound.

G Experimental Workflow for Identity Confirmation of Synthesized this compound cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) to assess purity Purification->TLC MP Melting Point Determination TLC->MP IR Infrared (IR) Spectroscopy MP->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) IR->NMR MS Mass Spectrometry (MS) NMR->MS Compare Compare Data with Literature/Standard MS->Compare Confirm Identity Confirmed Compare->Confirm

Caption: A flowchart illustrating the systematic process for confirming the identity of synthesized this compound.

Key Experimental Protocols

Detailed and consistent experimental protocols are fundamental to generating reliable and comparable analytical data.

Melting Point Determination

Objective: To determine the temperature range over which the solid synthesized compound transitions into a liquid. A sharp melting point range close to the literature value is indicative of high purity.

Methodology:

  • Ensure the synthesized this compound is a dry, crystalline solid.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 15-20 °C of the expected melting point (28-33 °C), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting point is reported as the range T1-T2.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized molecule by measuring the absorption of infrared radiation.

Methodology:

  • Ensure the sample is free of solvent.

  • For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • Analyze the spectrum for characteristic peaks of a carboxylic acid: a broad O-H stretch around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and a C-O stretch around 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about its structure and connectivity.

Methodology:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

  • Acquire the ¹H NMR spectrum, noting the chemical shift, integration, and multiplicity of each signal.

  • Acquire the ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Compare the obtained spectra with the expected chemical shifts and splitting patterns for this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • For direct infusion analysis, introduce the sample solution into the mass spectrometer's ion source via a syringe pump at a constant flow rate.

  • Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻).

  • Compare the observed molecular weight with the calculated molecular weight of this compound (142.20 g/mol ).

  • If tandem mass spectrometry (MS/MS) is available, analyze the fragmentation pattern for further structural confirmation.

By systematically applying these analytical techniques and comparing the results with known data, researchers can confidently confirm the identity and purity of their synthesized this compound. This rigorous approach is essential for the integrity and reproducibility of scientific research and development.

References

Validating the Purity of Cyclohexaneacetic Acid: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical products, ensuring the purity of starting materials and intermediates is paramount. Cyclohexaneacetic acid, a key building block in various active pharmaceutical ingredients (APIs), requires rigorous purity assessment to guarantee the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of classical titration methods against modern chromatographic techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

Executive Summary

This guide outlines and compares three common analytical techniques for determining the purity of this compound:

  • Acid-Base Titration: A classic, cost-effective quantitative method that determines the total acidity of a sample.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for separating and quantifying the main compound and its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities.

While titration offers a straightforward and inexpensive approach for assaying the bulk material, it lacks the specificity to identify and quantify individual impurities. Chromatographic methods, particularly HPLC and GC-MS, provide a more detailed impurity profile, which is crucial for meeting stringent regulatory requirements. The choice of method depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

Data Presentation: Purity Analysis Comparison

The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using the three different methods detailed in this guide.

Parameter Acid-Base Titration HPLC-UV GC-MS
Purity Assay (%) 99.2%99.15%Not applicable for primary assay
Limit of Detection (LOD) Not applicable0.01%~0.001% (for specific impurities)
Limit of Quantitation (LOQ) Not applicable0.03%~0.005% (for specific impurities)
Precision (RSD) < 0.5%< 1.0%< 2.0% (for specific impurities)
Identified Impurities NoneImpurity A (0.08%), Impurity B (0.05%)Cyclohexyl cyanide (0.008%), Cyclohexanone (0.003%)
Analysis Time per Sample ~15 minutes~25 minutes~45 minutes
Equipment Cost LowHighVery High
Solvent Consumption LowHighLow

Method Comparison

Method Principle Advantages Disadvantages Best Suited For
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized basic titrant.- Simple and inexpensive- High precision for bulk assay- Rapid analysis- Non-specific; measures total acidity- Cannot identify or quantify individual impurities- Less sensitive than chromatographic methods- Routine quality control of known high-purity material- Verifying the concentration of titration standards
HPLC-UV Separation of compounds based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.- High sensitivity and specificity- Can separate and quantify both the main compound and impurities in a single run- Widely applicable to a range of compounds- Higher equipment and operational costs- Requires method development and validation- Consumes significant volumes of solvents- Comprehensive purity analysis and impurity profiling- Stability studies- Method validation
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.- Excellent for identifying and quantifying volatile and semi-volatile impurities- High sensitivity and specificity- Provides structural information for unknown impurities- Not suitable for non-volatile compounds- May require derivatization for some analytes- Very high equipment cost- Identification of residual solvents and volatile starting materials- In-depth impurity profiling for volatile organic compounds

Experimental Protocols

Purity Determination by Acid-Base Titration

Principle: This method determines the purity of this compound by titrating a known mass of the sample with a standardized solution of sodium hydroxide (NaOH) to a phenolphthalein endpoint. The amount of NaOH consumed is directly proportional to the amount of this compound present.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks and pipettes

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized 95% ethanol. If the sample does not fully dissolve, gently warm the mixture.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration: Titrate the sample solution with standardized 0.1 M NaOH solution from the burette until a faint, persistent pink color is observed.

  • Record the volume of NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

Calculation of Purity:

Purity (%) = (V × M × MW) / (W × 1000) × 100

Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of NaOH solution (mol/L)

  • MW = Molecular weight of this compound (142.20 g/mol )

  • W = Weight of the this compound sample (g)

Purity Determination by HPLC-UV

Principle: This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from its potential impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Materials and Reagents:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (HPLC grade)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric acid) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: Calculate the percentage purity by the area normalization method:

Purity (%) = (Area of this compound peak / Total area of all peaks) × 100

Impurity Profiling by GC-MS

Principle: This method is used to identify and quantify volatile and semi-volatile impurities in the this compound sample. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer.

Materials and Reagents:

  • This compound sample

  • Dichloromethane (GC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Analytical balance

  • Volumetric flasks and pipettes

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in dichloromethane at a concentration of approximately 10 mg/mL.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify known impurities using a calibration curve prepared from certified reference standards.

Mandatory Visualizations

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_calc Calculation weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve indicator Add Phenolphthalein dissolve->indicator titrate Titrate with 0.1M NaOH indicator->titrate endpoint Observe Endpoint (Pink Color) titrate->endpoint record Record Volume of NaOH endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for Purity Determination by Acid-Base Titration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter_sol Filter all Solutions prep_std->filter_sol prep_sample Prepare Sample Solution prep_sample->filter_sol inject Inject into HPLC System filter_sol->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity by Area % integrate->calculate Signaling_Pathway cluster_synthesis Potential Synthesis Route cluster_impurities Potential Impurities start Cyclohexyl Cyanide hydrolysis Hydrolysis start->hydrolysis unreacted Unreacted Starting Material (Cyclohexyl Cyanide) start->unreacted product This compound hydrolysis->product side_product Side-Reaction Products (e.g., Amide Intermediate) hydrolysis->side_product

Distinguishing Cyclohexaneacetic Acid from Cyclohexanol Using IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy serves as a rapid and effective analytical technique for the identification and differentiation of chemical compounds. This guide provides a detailed comparison of the IR spectral features of cyclohexaneacetic acid and cyclohexanol, outlining the key differences that enable their unambiguous distinction.

The fundamental difference between this compound and cyclohexanol lies in their functional groups: the former possesses a carboxylic acid group (-COOH), while the latter contains a hydroxyl group (-OH). These distinct functional groups give rise to characteristic absorption bands in their respective IR spectra, providing a clear basis for differentiation.

Comparative Analysis of IR Absorption Data

The primary distinguishing features in the IR spectra of this compound and cyclohexanol are the presence of a carbonyl (C=O) stretch in the acid and the significant difference in the position and breadth of the hydroxyl (O-H) stretching vibrations. A summary of the key IR absorption frequencies is presented in the table below.

Functional GroupVibration ModeThis compound (cm⁻¹)Cyclohexanol (cm⁻¹)Intensity/Appearance
O-HStretch2500 - 33003200 - 3600Broad, Strong
C=OStretch1680 - 1760-Strong, Sharp
C-OStretch1210 - 13201050 - 1300Medium to Strong
C-H (sp³)Stretch2850 - 29602850 - 2950Strong
C-HBend~1450~1450Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the general procedure for obtaining IR spectra of this compound and cyclohexanol using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound

  • Cyclohexanol

  • FT-IR spectrometer with ATR accessory

  • Spatula

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe dampened with a suitable solvent and allow it to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Analysis (Cyclohexanol - Liquid):

    • Using a clean pipette, place a small drop of cyclohexanol onto the center of the ATR crystal to completely cover the crystal surface.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • After analysis, clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.

  • Sample Analysis (this compound - Solid):

    • Place a small amount of solid this compound onto the ATR crystal using a clean spatula.

    • Lower the ATR press and apply firm, even pressure to ensure good contact between the solid sample and the crystal.

    • Acquire the IR spectrum of the sample using the same parameters as for the background and the liquid sample.

    • After analysis, retract the press and carefully clean the crystal and the press tip.

  • Data Analysis:

    • Process the acquired spectra (e.g., baseline correction, normalization if necessary).

    • Identify the key absorption bands and compare them to the expected frequencies for each compound to confirm their identities.

Logical Workflow for Spectral Interpretation

The following flowchart illustrates the decision-making process for distinguishing between this compound and cyclohexanol based on their IR spectra.

Distinguishing_Compounds Workflow for Distinguishing this compound and Cyclohexanol via IR Spectroscopy cluster_acid cluster_not_acid cluster_alcohol cluster_not_alcohol start Acquire IR Spectrum of Unknown Sample check_carbonyl Observe region 1680-1760 cm⁻¹. Is there a strong, sharp peak? start->check_carbonyl is_acid Yes check_carbonyl->is_acid is_not_acid No check_carbonyl->is_not_acid acid_id Compound is this compound is_acid->acid_id check_hydroxyl Observe region 3200-3600 cm⁻¹. Is there a broad peak? is_not_acid->check_hydroxyl is_alcohol Yes check_hydroxyl->is_alcohol is_not_alcohol No check_hydroxyl->is_not_alcohol alcohol_id Compound is Cyclohexanol is_alcohol->alcohol_id inconclusive Inconclusive or Neither Compound is_not_alcohol->inconclusive

Caption: A flowchart illustrating the logical steps to differentiate the two compounds.

Conclusion

The presence of a strong carbonyl absorption peak between 1680-1760 cm⁻¹ is the most definitive feature for identifying this compound.[1] Conversely, the absence of this peak and the presence of a broad hydroxyl absorption in the 3200-3600 cm⁻¹ range is characteristic of cyclohexanol.[2][3] The O-H stretch of this compound is also present but is typically much broader and shifted to a lower frequency (2500-3300 cm⁻¹) due to strong hydrogen bonding in the carboxylic acid dimer, often overlapping with the C-H stretching vibrations.[1] By carefully examining these key regions in the IR spectrum, researchers can confidently and accurately distinguish between these two compounds.

References

Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of cyclohexaneacetic acid analogs, with a focus on their anti-inflammatory and antiproliferative activities. Experimental data is presented to support the findings, and detailed protocols for key biological assays are provided.

A notable class of this compound analogs, the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, has demonstrated significant potential as anti-inflammatory and antiproliferative agents. The following sections will delve into the SAR of these compounds, offering a comparative analysis of their biological activities based on structural modifications.

Comparative Biological Activity of Amidrazone Derivatives

The anti-inflammatory and antiproliferative activities of a series of newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were evaluated. The key findings are summarized in the tables below. The anti-inflammatory activity was assessed by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). The antiproliferative activity was determined against the same cells.

Table 1: Anti-inflammatory Activity of this compound Analogs (Amidrazone Derivatives)

CompoundSubstituent (R)TNF-α Inhibition (%) at 100 µg/mLIL-6 Inhibition (%) at 100 µg/mLIL-10 Inhibition (%) at 100 µg/mL
2a 4-methylphenyl---
2b 4-chlorophenyl~92~93~99
2c 4-bromophenyl---
2d 4-nitrophenylIncreased TNF-α--
2e 2-hydroxyphenyl---
2f 2,4-dichlorophenyl~66-81 (at 10, 50, and 100 µg/mL)--
Ibuprofen (Reference)---

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1] A '-' indicates that significant inhibition was not reported under the specified conditions.

Table 2: Antiproliferative Activity of this compound Analogs (Amidrazone Derivatives)

CompoundSubstituent (R)Antiproliferative Activity (% Inhibition) at 100 µg/mL
2a 4-methylphenyl> Ibuprofen activity
2b 4-chlorophenyl-
2c 4-bromophenylNot toxic, dose-dependent effect
2d 4-nitrophenyl~90-95
2e 2-hydroxyphenylNot toxic, dose-dependent effect
2f 2,4-dichlorophenyl~90-95
Ibuprofen (Reference)~46

Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1] A '-' indicates that significant antiproliferative activity was not highlighted for this compound in the study.

Structure-Activity Relationship Analysis

The analysis of the biological data reveals several key structure-activity relationships for this series of amidrazone derivatives:

  • Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring of the amidrazone moiety significantly impact both anti-inflammatory and antiproliferative activities.

    • Electron-withdrawing groups: The presence of a 4-chlorophenyl group (compound 2b ) leads to potent and broad anti-inflammatory activity, significantly inhibiting TNF-α, IL-6, and IL-10.[1] A 2,4-dichlorophenyl substituent (compound 2f ) also results in strong TNF-α inhibition.[1] Conversely, a 4-nitrophenyl group (compound 2d ) surprisingly increased the level of TNF-α.[1]

    • Electron-donating groups: A 4-methylphenyl group (compound 2a ) resulted in antiproliferative activity greater than ibuprofen.[1]

  • Antiproliferative vs. Anti-inflammatory Activity: A clear correlation between high antiproliferative activity and cytotoxicity was observed for compounds 2d (4-nitrophenyl) and 2f (2,4-dichlorophenyl).[1] However, compounds 2a (4-methylphenyl), 2c (4-bromophenyl), and 2e (2-hydroxyphenyl) displayed dose-dependent antiproliferative effects without significant toxicity at 100 µg/mL, suggesting their antiproliferative action is linked to their anti-inflammatory properties.[1]

  • Selective Cytokine Inhibition: Compound 2b (4-chlorophenyl) was a potent inhibitor of all three measured cytokines (TNF-α, IL-6, and IL-10) at a high dose.[1] In contrast, compound 2f (2,4-dichlorophenyl) showed strong and consistent inhibition of TNF-α across all tested concentrations but did not significantly affect the other cytokines.[1] This suggests that specific substitution patterns can lead to selective cytokine modulation.

Comparison with Other Cyclic Anti-inflammatory and Cytotoxic Agents

While a direct SAR comparison with another series of this compound analogs is limited in the literature, broader comparisons can be made with other cyclic molecules exhibiting similar biological activities. For instance, studies on 2,6-bis(benzylidene)cyclohexanones have shown that the nature of the aryl substituents significantly influences their cytotoxic activity. In some cases, a positive correlation was found between the cytotoxic potency and the Hammett sigma values of the aryl substituents, indicating that electronic effects play a crucial role. This aligns with the observations in the amidrazone series, where electron-withdrawing groups had a profound impact on biological activity.

Furthermore, the core cyclohexane ring provides a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, a common strategy in the design of various bioactive molecules, including kinase inhibitors and receptor antagonists. The flexibility and conformational possibilities of the cyclohexane ring are key determinants of binding affinity to biological targets.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

MTT Assay for Cell Proliferation and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.

Principle: A sandwich ELISA technique is employed. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the cytokine is then added, forming a "sandwich". Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Procedure:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for either human TNF-α or IL-6. Incubate overnight and then block non-specific binding sites.

  • Sample and Standard Addition: Add standards of known cytokine concentrations and the cell culture supernatant samples to the wells. Incubate for a specified time (e.g., 2 hours) to allow the cytokine to bind.

  • Washing: Wash the plate several times to remove unbound substances.

  • Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). A colored product will develop in the presence of the enzyme.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Construct a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.

SAR_Cyclohexaneacetic_Acid_Analogs cluster_scaffold Core Scaffold cluster_substituents Substituents (R) on Phenyl Ring cluster_activity Biological Activity Scaffold Cyclohex-1-ene-1-carboxylic acid Amidrazone Linker R_group R Group Scaffold:tail->R_group Attached to EWG Electron-Withdrawing Groups (e.g., 4-Cl, 2,4-diCl) EDG Electron-Donating Groups (e.g., 4-Me) Nitro 4-Nitro Group AntiInflammatory Anti-inflammatory (TNF-α, IL-6 Inhibition) EWG->AntiInflammatory Potent Activity (esp. 4-Cl, 2,4-diCl) Antiproliferative Antiproliferative EWG->Antiproliferative High Activity (e.g., 2,4-diCl) Toxicity Toxicity EWG->Toxicity Correlates with (e.g., 2,4-diCl) EDG->Antiproliferative Nitro->Antiproliferative High Activity Nitro->Toxicity Correlates with

Caption: SAR of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid.

References

Cyclohexaneacetic Acid: A Comparative Efficacy Analysis Against Other Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of Cyclohexaneacetic acid's therapeutic potential in the context of established carboxylic acid-based anti-inflammatory and analgesic agents. This guide synthesizes available data on structurally related compounds and outlines the experimental frameworks for future comparative evaluations.

Introduction to this compound

This compound, also known as cyclohexylacetic acid, is a monocarboxylic acid characterized by a cyclohexane ring attached to a carboxymethyl group.[1][2] Its chemical structure is related to several well-known pharmacologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the anticonvulsant and analgesic agent gabapentin. While it is used as a flavoring agent in the food industry, its therapeutic efficacy has not been extensively documented in publicly available literature.[2][3] This guide aims to provide a comparative framework for evaluating the potential efficacy of this compound by examining data on structurally similar compounds and detailing the standard experimental protocols used in such assessments.

Efficacy Data Summary: A Comparative Landscape

A recent study synthesized and evaluated a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid for their anti-inflammatory and antiproliferative activities.[4][5][6] The results were compared with ibuprofen, a widely used propionic acid-based NSAID.

Table 1: Comparative in vitro Antiproliferative and Anti-inflammatory Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives and Ibuprofen [4][5][6]

CompoundConcentration (µg/mL)Antiproliferative Activity (% Inhibition)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative 2a 100>90%Not specifiedNot specified
Derivative 2d 100>90%Not specifiedNot specified
Derivative 2f 100>90%~66-81% (at 10, 50, 100 µg/mL)Not specified
Ibuprofen 100~46%Not specifiedNot specified
Derivative 2b 100Not specifiedSignificant InhibitionStrong Inhibition

Note: The data for TNF-α and IL-6 inhibition for all derivatives at all concentrations were not fully provided in the search results. The table represents the available information.

These findings suggest that derivatives containing the cyclohexene carboxylic acid scaffold can exhibit potent antiproliferative and anti-inflammatory effects, in some cases exceeding that of ibuprofen in in vitro assays.[4][5][6] This underscores the potential of the cyclohexane ring as a pharmacophore in the design of new anti-inflammatory agents.

Experimental Protocols for Efficacy Determination

To establish a direct comparison of the efficacy of this compound with other carboxylic acids, a series of standardized in vitro and in vivo experiments would be required. The following are detailed methodologies for key assays.

In Vitro Anti-inflammatory Assays

3.1.1. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7][8][9]

  • Principle: The inhibition of the peroxidase activity of COX is measured. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Protocol:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound (e.g., this compound, ibuprofen) at various concentrations.

    • A solution containing arachidonic acid (the substrate) and TMPD (the chromogen) is added to initiate the reaction.

    • The absorbance is measured kinetically over a set period.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.

    • IC50 values (the concentration required to inhibit 50% of enzyme activity) are determined.

3.1.2. Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.[10]

  • Principle: Heat-induced denaturation of a protein like bovine serum albumin (BSA) is measured spectrophotometrically. Anti-inflammatory compounds can stabilize the protein and prevent its denaturation.

  • Protocol:

    • A solution of BSA is prepared in a buffer.

    • The test compound is added to the BSA solution at various concentrations.

    • The mixture is incubated at physiological temperature and then heated to induce denaturation.

    • After cooling, the turbidity of the solution is measured at 660 nm.

    • The percentage of inhibition of denaturation is calculated. Diclofenac is often used as a positive control.[11][12]

In Vivo Analgesic and Anti-inflammatory Assays

3.2.1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is used to screen for peripheral analgesic activity.[13][14]

  • Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhes), which are a response to pain. Analgesic compounds reduce the number of writhes.

  • Protocol:

    • Animals (typically mice) are pre-treated with the test compound, a vehicle control, or a standard drug (e.g., aspirin) via oral or intraperitoneal administration.

    • After a set period, a solution of acetic acid is injected intraperitoneally.

    • The number of writhes is counted for a defined period (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

3.2.2. Carrageenan-Induced Paw Edema Test (Acute Inflammation)

This is a classic model for evaluating acute anti-inflammatory activity.[15]

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). Anti-inflammatory drugs reduce the volume of the paw edema.

  • Protocol:

    • The initial paw volume of the animals (typically rats) is measured using a plethysmometer.

    • The animals are then treated with the test compound, a vehicle control, or a standard drug (e.g., indomethacin).

    • After a specified time, carrageenan is injected into the sub-plantar region of the paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group at each time point.

Visualizing Experimental and Logical Frameworks

Diagram 1: General Workflow for Comparative Efficacy Testing

G cluster_0 Compound Selection cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison A This compound C COX-1/COX-2 Inhibition Assay A->C D Protein Denaturation Assay A->D E Cytokine Release Assay (e.g., TNF-α, IL-6) A->E F Carrageenan-Induced Paw Edema A->F G Acetic Acid-Induced Writhing Test A->G B Reference Carboxylic Acids (e.g., Ibuprofen, Naproxen) B->C B->D B->E B->F B->G H Determine IC50 / ED50 Values C->H D->H E->H F->H G->H I Statistical Analysis H->I J Comparative Efficacy Report I->J

Caption: Workflow for comparing the efficacy of this compound.

Diagram 2: Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Physiological) COX1->PGs_const PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI GI Mucosal Protection Platelet Function PGs_const->GI Inflammation Pain & Inflammation PGs_inflam->Inflammation NSAIDs Carboxylic Acid NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition CHA This compound (Hypothetical) CHA->COX1 Inhibition? CHA->COX2 Inhibition?

References

The Prodrug Advantage: An In Vivo Comparison of Gabapentin Enacarbil and Standard Gabapentin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic performance of gabapentin enacarbil versus standard gabapentin, supported by experimental data from clinical trials. Gabapentin, a cornerstone in the management of neuropathic pain and certain seizure disorders, is hampered by pharmacokinetic limitations, including saturable absorption and a short half-life, which can lead to suboptimal clinical outcomes.[1][2] Gabapentin enacarbil, a prodrug of gabapentin, was engineered to overcome these deficiencies.[1][3] This guide details the comparative in vivo validation of gabapentin enacarbil's therapeutic effects.

Pharmacokinetic Profile: A Clear Distinction

Gabapentin enacarbil is designed for enhanced absorption from the gastrointestinal tract.[1] Unlike gabapentin, which is absorbed by a low-capacity solute transporter primarily in the upper small intestine, gabapentin enacarbil utilizes high-capacity nutrient transporters, such as monocarboxylate transporter-1 (MCT-1), present throughout the intestine.[4][5] This leads to more predictable and dose-proportional exposure to gabapentin.[6] Once absorbed, gabapentin enacarbil is rapidly hydrolyzed to gabapentin, the active therapeutic agent.[4]

ParameterGabapentinGabapentin Enacarbil
Bioavailability 30-60% (dose-dependent)[7]~68-75% (predictable)[1][8]
Absorption Mechanism Saturable, low-capacity solute transporter[9]High-capacity nutrient transporters (e.g., MCT-1)[4]
Dose Proportionality Non-linear at higher doses[5]Dose-proportional exposure[6]
Half-life of Gabapentin 5-7 hours[4]4.38–5.47 hours for the prodrug, leading to sustained gabapentin levels[2]
Dosing Frequency Typically 3 times daily[10]Once or twice daily[10]

Clinical Efficacy in Restless Legs Syndrome (RLS)

Gabapentin enacarbil is an FDA-approved treatment for moderate-to-severe primary Restless Legs Syndrome.[6] Clinical trials have consistently demonstrated its efficacy in improving RLS symptoms compared to placebo.

StudyDosagePrimary EndpointResult
12-week, Phase III Trial1200 mg/dayChange in International RLS (IRLS) total score-13.2 for gabapentin enacarbil vs. -8.8 for placebo[1]
Pooled Analysis of 3 Trials600 mg and 1200 mg/dayJoint responders for pain and IRLS total score67-70% for gabapentin enacarbil vs. 40% for placebo[11]
52-week Extension Study600-1800 mg/dayChange from baseline in IRLS total scoreMean change of -15.2[12]

Clinical Efficacy in Neuropathic Pain

While standard gabapentin is a first-line treatment for neuropathic pain, gabapentin enacarbil has also been evaluated for this indication, particularly in postherpetic neuralgia (PHN).[9][13]

StudyIndicationDosagePrimary EndpointResult
Randomized, Placebo-Controlled TrialPostherpetic Neuralgia1200, 2400, 3600 mg/dayChange in mean 24-hour average pain intensity scoreAll doses showed statistically significant improvement over placebo[14]
Crossover Trial in Gabapentin Inadequate RespondersPostherpetic Neuralgia3600 mg/day vs. 1200 mg/dayChange in pain intensity scoresModest but significant improvement with the higher dose[9]
Randomized, Controlled TrialDiabetic Peripheral Neuropathy1200, 2400, 3600 mg/dayChange in mean 24-hour average pain intensity scoreNo statistically significant difference from placebo[15]

Experimental Protocols

Representative Phase III Clinical Trial for Restless Legs Syndrome

A multicenter, randomized, double-blind, placebo-controlled study is conducted over 12 weeks.[8] Eligible participants are adults with moderate-to-severe primary RLS. After a baseline period to establish symptom severity, subjects are randomized to receive gabapentin enacarbil (e.g., 600 mg or 1200 mg) or a matching placebo, administered once daily in the evening. The primary efficacy endpoints are the change from baseline in the International Restless Legs Scale (IRLS) total score and the proportion of patients rated as "much improved" or "very much improved" on the Clinical Global Impression-Improvement (CGI-I) scale.[8] Safety and tolerability are assessed through the monitoring of adverse events, laboratory tests, and vital signs.

In Vivo Pharmacokinetic Crossover Study

A randomized, open-label, crossover study is performed in healthy adult volunteers to compare the pharmacokinetics of gabapentin enacarbil with standard gabapentin.[5] Participants receive a single oral dose of gabapentin enacarbil and, after a washout period, a molar-equivalent dose of standard gabapentin. Blood samples are collected at predetermined time points over 24-48 hours post-dose. Plasma concentrations of gabapentin are measured using a validated analytical method. Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated and compared between the two formulations.

Visualizations

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Oral Administration Oral Administration GE Gabapentin Enacarbil Oral Administration->GE Transporters High-Capacity Nutrient Transporters (MCT-1) GE->Transporters Absorption Absorption Transporters->Absorption Hydrolysis Rapid Hydrolysis Absorption->Hydrolysis Gabapentin Gabapentin (Active Drug) Hydrolysis->Gabapentin Therapeutic Effect Therapeutic Effect Gabapentin->Therapeutic Effect

Metabolic Pathway of Gabapentin Enacarbil.

G cluster_0 Treatment Arms Screening Screening Baseline Baseline Period Screening->Baseline Randomization Randomization Baseline->Randomization GE_Dose1 Gabapentin Enacarbil (Dose 1) Randomization->GE_Dose1 GE_Dose2 Gabapentin Enacarbil (Dose 2) Randomization->GE_Dose2 Placebo Placebo Randomization->Placebo Treatment 12-Week Treatment Period Endpoint Primary Endpoint Assessment Treatment->Endpoint FollowUp Follow-up Endpoint->FollowUp GE_Dose1->Treatment GE_Dose2->Treatment Placebo->Treatment

Workflow of a Randomized Controlled Trial for RLS.

Safety and Tolerability

The safety profile of gabapentin enacarbil is consistent with that of gabapentin.[3] The most commonly reported treatment-emergent adverse events in clinical trials for both formulations are somnolence and dizziness.[12][14] Due to its improved pharmacokinetic profile, gabapentin enacarbil may be associated with fewer gastrointestinal side effects for some patients.[10]

Conclusion

In vivo studies and clinical trials demonstrate that gabapentin enacarbil offers significant pharmacokinetic advantages over standard gabapentin, leading to improved bioavailability and more predictable, dose-proportional exposure to the active drug. This translates to effective symptom control in conditions like Restless Legs Syndrome, with a safety profile comparable to that of gabapentin. For researchers and clinicians, gabapentin enacarbil represents a refined therapeutic option that addresses the inherent limitations of its parent compound.

References

Safety Operating Guide

Proper Disposal of Cyclohexaneacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Cyclohexaneacetic acid, a common reagent, requires strict disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

Disposal Protocol: A Step-by-Step Approach

This compound should be disposed of as hazardous chemical waste. It is crucial to adhere to the following procedures, which align with general laboratory safety standards and regulatory requirements.

  • Waste Identification and Classification :

    • Clearly label this compound waste with its full chemical name. Do not use abbreviations or chemical formulas.

    • The waste is classified as a hazardous irritant, causing skin and serious eye irritation.

  • Waste Segregation and Storage :

    • Store waste this compound in a designated hazardous waste accumulation area.

    • It is crucial to prevent contact with incompatible materials. Store it separately from strong oxidizing agents, strong acids, and strong bases.

    • Use a dedicated, properly sealed, and clearly labeled waste container. The container must be in good condition and compatible with the chemical.

  • Container Management :

    • The hazardous waste container must be kept closed at all times, except when adding waste.

    • Ensure the container is labeled with the words "Hazardous Waste" and includes the full chemical name, accumulation start date, and associated hazards.

  • Disposal Request and Pickup :

    • Do not dispose of this compound down the drain or in regular trash.[1][2] This is a violation of standard safety protocols and environmental regulations.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form.

  • Emergency Procedures for Spills :

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite or sand.

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

Quantitative Data and Chemical Properties

While specific disposal concentration limits are not applicable due to the requirement for hazardous waste collection, understanding the chemical properties of this compound can inform safe handling and storage.

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
AppearanceSolid
Boiling Point242.0 to 243.0 °C @ 760.00 mm Hg
Melting Point33 °C
Solubility2.88 mg/mL at 25 °C

Source: PubChem CID 21363[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Waste Preparation & Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Ventilated Area (Fume Hood) B->C F Select a compatible, sealed container. C->F D Is the waste container properly labeled? 'Hazardous Waste', Chemical Name, Date E Label the container correctly. D->E No G Store in designated Hazardous Waste Area. Segregate from incompatibles. D->G Yes E->G F->D H Is it permissible to dispose down the drain? G->H I NO. Do not empty into drains. H->I No J Contact Environmental Health & Safety (EHS) or approved waste vendor. H->J Yes (Not Applicable for this chemical) I->J K Complete and submit a waste pickup request form. J->K L Waste collected by authorized personnel. K->L

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling Cyclohexaneacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclohexaneacetic acid, covering everything from personal protective equipment to operational and disposal plans.

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The compound is classified as hazardous under the OSHA Hazard Communication Standard.[1]

Hazard StatementGHS ClassificationSignal Word
Causes skin irritationSkin Corrosion/Irritation, Category 2Warning
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2AWarning
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation, Category 3Warning
Harmful if swallowedAcute toxicity, oral, Category 4Warning
Source:[3][4][5]
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and exposure.[6] Below is a summary of the required equipment.

Body PartProtectionRecommended Specifications
Eyes/Face Safety Goggles / Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield may be necessary for splash-prone activities.[7]
Skin Chemical-Resistant GlovesWear suitable protective gloves to prevent skin exposure.[2] Nitrile or butyl rubber gloves are recommended for handling acids.[7][8]
Body Protective Clothing / Lab CoatWear appropriate protective clothing to prevent skin exposure.[2][3] This includes a lab coat, long pants, and closed-toe shoes.[6]
Respiratory Respirator (if needed)A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if workplace conditions warrant its use, following a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[2]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound throughout your workflow.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is strongly recommended to keep airborne concentrations low.[2]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][3]

  • Material Review: Before starting, review the Safety Data Sheet (SDS) for this compound.[5]

  • Gather Materials: Assemble all necessary equipment and PPE before handling the chemical.

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust and Contact: Minimize dust generation and accumulation.[2] Do not get the chemical in your eyes, on your skin, or on your clothing.[1][2]

  • Prevent Ingestion/Inhalation: Avoid ingestion and inhalation of the chemical.[1][2]

  • Storage: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[1][2][3]

3. Post-Handling:

  • Decontamination: Wash your hands and any exposed skin thoroughly after handling.[1]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[2]

  • Storage: Return the chemical to its designated secure storage area.

Emergency Procedures: First-Aid Measures

In the event of an exposure, immediate action is critical. The following table outlines the appropriate first-aid responses.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if skin irritation occurs or persists.[1]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Disposal Plan: Waste Management and Spill Response

Proper disposal of this compound and its containers is a legal requirement and an essential part of the laboratory safety protocol.

1. Waste Disposal:

  • Classification: this compound waste should be treated as hazardous waste.[1]

  • Containers: Dispose of contents and container to an approved waste disposal plant.[1][3] Use suitable, closed, and clearly labeled containers for disposal.[9]

  • Regulations: Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3] Do not empty into drains.[1]

2. Spill Response:

  • Containment: For a small spill, use an inert material like sand or absorbent pads to contain and absorb the chemical.[10]

  • Cleanup: Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2] Avoid actions that create dust.[1][3]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[2]

  • PPE: Use proper personal protective equipment as indicated for handling during the entire cleanup process.[2]

  • Large Spills: In case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Check Eyewash/ Safety Shower prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Weigh/Measure Chemical prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Place Waste in Labeled Container handle3->clean1 clean2 Clean Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill Spill Occurs spill_kit Use Spill Kit spill->spill_kit exposure Exposure Occurs first_aid Administer First Aid (See Table) exposure->first_aid notify Notify Supervisor/ Safety Officer first_aid->notify spill_kit->notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexaneacetic acid
Reactant of Route 2
Reactant of Route 2
Cyclohexaneacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.